molecular formula C8H8FNO2 B2731259 2-Ethyl-4-fluoro-1-nitrobenzene CAS No. 1089279-29-7

2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259
CAS No.: 1089279-29-7
M. Wt: 169.155
InChI Key: MQNMCCCUGXMTSZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.155. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-4-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMCCCUGXMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-29-7
Record name 2-ethyl-4-fluoro-1-nitrobenzene
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Foundational & Exploratory

2-Ethyl-4-fluoro-1-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Properties, Synthesis, and Applications

Introduction and Strategic Importance

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its strategic value lies in the unique arrangement of its functional groups: an activating ethyl group, a deactivating but nucleophilically substitutable fluoro group, and a versatile nitro group. This combination makes it a valuable intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of both fluoro and nitro groups enhances the molecule's reactivity and its potential for creating new chemical entities with tailored biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, and critical safety information for laboratory and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound (CAS No: 1089279-29-7) are summarized below. These computed properties provide a baseline for understanding its behavior in various chemical environments.[2]

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[2]
Molecular Weight 169.15 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[2]
CAS Number 1089279-29-7PubChem[2]
Canonical SMILES CCC1=C(C=CC(=C1)F)--INVALID-LINK--[O-]PubChem[2]
InChI Key MQNMCCCUGXMTSZ-UHFFFAOYSA-NPubChem[2]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Storage Store at room temperature in a dry place.MySkinRecipes[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A validated method starts from 3-fluoroacetophenone, proceeding through nitration, reduction, iodination, and a final reduction step.[3][4] This pathway is designed for improved process safety and utilizes milder conditions suitable for industrial-scale production.[3][4]

G A 3-Fluoroacetophenone (Starting Material) B 1-(5-Fluoro-2-nitrophenyl)ethanone A->B Step 1: Nitration (Nitration Reagent) C 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene B->C Step 2: Reduction (e.g., Sodium Borohydride) D 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene C->D Step 3: Iodination (Iodinating Agent) E This compound (Final Product) D->E Step 4: Reduction (e.g., Sodium Borohydride)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on patented preparation methods.[3][4]

Step 1: Nitration of 3-fluoroacetophenone

  • Objective: To introduce a nitro group onto the aromatic ring, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.

  • Procedure:

    • Charge a suitable reactor with 3-fluoroacetophenone.

    • Slowly add a nitration reagent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled low temperature to manage the exothermic reaction.

    • After the addition is complete, allow the mixture to react until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Quench the reaction by carefully pouring the mixture over ice water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of the Ketone

  • Objective: To selectively reduce the ketone functionality to a hydroxyl group, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution in an ice bath.

    • Add a reducing agent, such as sodium borohydride, portion-wise to control the reaction rate.[4] The molar ratio of sodium borohydride to the ketone is typically between 0.3 and 2.0 to 1.[4]

    • Stir the reaction at a controlled temperature (e.g., 15-25 °C) for 1-3 hours.[4]

    • After completion, quench the reaction by adding an acid.[4]

    • Extract the product, collect the organic phase, concentrate, and purify to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of the Alcohol

  • Objective: To convert the hydroxyl group into a better leaving group (iodide) to facilitate the final reduction, producing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

  • Procedure:

    • This step can be performed via several methods. One approach involves converting the alcohol to a mesylate followed by nucleophilic substitution with sodium iodide.[4]

    • Dissolve the alcohol from Step 2 in a solvent with an acid scavenger.

    • Slowly add methylsulfonyl chloride at a low temperature (0-10 °C).[4]

    • Allow the reaction to proceed for 4-6 hours.[4]

    • The intermediate mesylate is then reacted with sodium iodide in a solvent at a slightly elevated temperature (35-40 °C) for 6-16 hours to yield the iodinated product.[4]

    • Isolate the product via extraction and concentration.

Step 4: Reductive Deiodination

  • Objective: To reduce the iodoethyl group to an ethyl group, affording the final product, this compound.

  • Procedure:

    • Dissolve the iodinated compound from Step 3 in a solvent like methanol.

    • Add a reducing agent, such as sodium borohydride, with a molar ratio to the substrate of approximately (1.05-1.5):1.[3]

    • After the reaction is complete, perform a post-treatment workup.[3] This typically involves quenching with an acid (e.g., 0.4-1 N hydrochloric acid), extracting with an organic solvent like isopropyl ether, washing, concentrating, and rectifying the product to achieve a purity of not less than 98%.[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] However, this same group is the primary site for chemical transformations, most notably reduction to an amino group. This transformation is pharmacologically significant, as the resulting aniline derivatives often exhibit enhanced biological activity.[5]

G cluster_0 This compound cluster_1 Key Reaction Sites cluster_2 Primary Transformations C8H8FNO2 C8H8FNO2 A Nitro Group (NO₂) B Fluoro Group (F) C Ethyl Group (CH₂CH₃) A_out Reduction to Amino Group (NH₂) (e.g., H₂, Pd/C) A->A_out High Reactivity B_out Nucleophilic Aromatic Substitution (with strong nucleophiles) B->B_out Moderate Reactivity C_out Oxidation to Carboxylic Acid (under strong oxidative conditions) C->C_out Low Reactivity

Caption: Reactivity map of this compound.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amine (2-ethyl-4-fluoroaniline) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.[5] This resulting aniline is a key precursor for building more complex heterocyclic structures common in drug molecules.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles. The electron-withdrawing effect of the nitro group facilitates this substitution, making it a viable strategy for introducing different functional groups at this position.[5]

  • Oxidation of Ethyl Group: Under harsh oxidative conditions (e.g., potassium permanganate), the ethyl group can be oxidized to a carboxylic acid.[5]

Spectroscopic Characterization

While specific spectral data for this compound is not widely published in public databases, characterization would rely on standard spectroscopic techniques. Researchers can obtain compound-specific data (NMR, HPLC, LC-MS) from commercial suppliers.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and ethyl substituents. The ethyl group would present as a characteristic triplet and quartet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the eight carbon atoms, with chemical shifts influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (169.0539 Da), which is crucial for confirming its identity.[2]

Safety, Handling, and Hazard Mitigation

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification [2]

Hazard CodeStatementClassification
H302 Harmful if swallowedAcute toxicity, oral (Warning)
H312 Harmful in contact with skinAcute toxicity, dermal (Warning)
H315 Causes skin irritationSkin corrosion/irritation (Warning)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H332 Harmful if inhaledAcute toxicity, inhalation (Warning)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Warning)
Handling and Storage Protocol
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin Protection: Handle with chemical-impermeable gloves. Wear protective clothing to prevent skin contact.[7][9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

  • Safe Handling Practices: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Avoid formation of dust and aerosols.[7] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed and store apart from incompatible materials.[7]

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[7][8]

  • If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Rinse mouth. Get medical help.[7]

References

An In-depth Technical Guide to the Structure and Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group, a common pharmacophore.[3]

2-Ethyl-4-fluoro-1-nitrobenzene is a prime exemplar of a fluorinated nitroaromatic intermediate, valued for its potential in the synthesis of novel bioactive compounds.[4] Its structure is primed for further functionalization, making it a valuable building block in the development of new chemical entities.[4] This guide provides a comprehensive overview of its structure, properties, and a detailed examination of its synthesis, offering insights into the rationale behind the chosen synthetic strategy.

Molecular Structure and Properties of this compound

This compound is an aromatic compound with the molecular formula C₈H₈FNO₂.[3] The molecule consists of a benzene ring substituted with an ethyl group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position. The interplay of these substituents dictates the molecule's reactivity and potential applications. The nitro group is strongly deactivating towards electrophilic aromatic substitution, while the ethyl group is activating and ortho-, para-directing. The fluorine atom has a dual electronic effect, being inductively withdrawing and mesomerically donating.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1089279-29-7PubChem
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.15 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point 64-66 °C at 0.1 Torr[5][6]
Solubility Insoluble in water, soluble in common organic solventsGeneral Knowledge

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is achieved through a multi-step pathway, starting from the readily available 3-fluoroacetophenone.[5][6] This route is strategically designed to overcome the challenges associated with direct functionalization of the benzene ring, particularly the difficulties in controlling regioselectivity and the deactivating effect of the nitro group in reactions like Friedel-Crafts alkylation.[7]

Synthetic Strategy Rationale

A direct Friedel-Crafts ethylation of 4-fluoro-1-nitrobenzene would be an ostensibly simpler route. However, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that Friedel-Crafts reactions are generally very low-yielding or do not proceed at all.[7] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions.[7]

The patented multi-step synthesis, therefore, circumvents this issue by introducing the precursors to the ethyl and nitro groups in a controlled manner, ensuring the desired isomeric purity of the final product.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction of Ketone cluster_2 Step 3: Iodination cluster_3 Step 4: Reduction of Iodide 3-fluoroacetophenone 3-fluoroacetophenone Nitration Nitration 3-fluoroacetophenone->Nitration Fuming Nitric Acid 1-(5-fluoro-2-nitrophenyl)ethanone 1-(5-fluoro-2-nitrophenyl)ethanone Nitration->1-(5-fluoro-2-nitrophenyl)ethanone Reduction_Ketone Reduction_Ketone 1-(5-fluoro-2-nitrophenyl)ethanone->Reduction_Ketone Sodium Borohydride 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Reduction_Ketone->4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Iodination Iodination 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene->Iodination Iodine, Triphenylphosphine, Imidazole 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene Iodination->4-fluoro-2-(1-iodoethyl)-1-nitrobenzene Reduction_Iodide Reduction_Iodide 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene->Reduction_Iodide Sodium Borohydride This compound This compound Reduction_Iodide->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of hazardous materials, including fuming nitric acid. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Nitration of 3-fluoroacetophenone

  • Reaction: 3-fluoroacetophenone is nitrated using fuming nitric acid to yield 1-(5-fluoro-2-nitrophenyl)ethanone.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool fuming nitric acid to -15 to -5 °C.

    • Slowly add 3-fluoroacetophenone dropwise to the cooled fuming nitric acid, maintaining the temperature between -15 and -5 °C.

    • After the addition is complete, stir the reaction mixture at this temperature for 2-5 hours.

    • Quench the reaction by carefully pouring the mixture into ice water with vigorous stirring.

    • Stir the resulting slurry at 0-5 °C for 30-90 minutes.

    • Collect the solid product, 1-(5-fluoro-2-nitrophenyl)ethanone, by filtration.

  • Scientific Rationale: The acetyl group is a meta-director, and the fluorine atom is an ortho-, para-director. The nitration occurs ortho to the fluorine and meta to the acetyl group, leading to the desired isomer. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone

  • Reaction: The ketone functionality of 1-(5-fluoro-2-nitrophenyl)ethanone is selectively reduced to a secondary alcohol using sodium borohydride.

  • Procedure:

    • Dissolve 1-(5-fluoro-2-nitrophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol).

    • Add sodium borohydride portion-wise to the solution, maintaining the temperature between 15-25 °C.

    • Stir the reaction mixture for 1-3 hours.

    • Quench the reaction by adding a dilute acid (e.g., hydrochloric acid).

    • Extract the product, 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, with an organic solvent.

    • Purify the product as necessary.

  • Scientific Rationale: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro groups.[8] This chemoselectivity is key to the success of this step.

Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

  • Reaction: The hydroxyl group of the intermediate is converted to an iodide, a good leaving group, in preparation for the final reduction step.

  • Procedure (Appel-type reaction):

    • In a flask under an inert atmosphere, dissolve triphenylphosphine and imidazole in a suitable solvent.

    • Add iodine to the mixture at -5 to 0 °C and stir for 20-40 minutes.

    • Slowly add a solution of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene to the reaction mixture, maintaining the temperature at -5 °C.

    • Stir for 2-5 hours.

    • Quench the reaction with an acid and separate the organic layer containing 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

  • Scientific Rationale: This reaction proceeds via the formation of a phosphonium iodide species, which activates the hydroxyl group for nucleophilic substitution by iodide. This is a reliable method for converting alcohols to alkyl iodides under mild conditions.

Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

  • Reaction: The iodo group is reduced to a hydrogen, and the acetyl precursor is thus converted to an ethyl group, yielding the final product.

  • Procedure:

    • Dissolve 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene in a suitable solvent (e.g., N,N-dimethylformamide).

    • Add sodium borohydride to the solution and stir at 25-30 °C for 2-4 hours.

    • Quench the reaction with a dilute acid.

    • Extract the product with an organic solvent.

    • Purify the final product, this compound, by washing, concentration, and rectification under reduced pressure (collecting the fraction at 64-66 °C and 0.1 Torr).[5][6]

  • Scientific Rationale: Sodium borohydride acts as a hydride source to displace the iodide, completing the transformation of the original acetyl group into an ethyl group.

Reaction Mechanism Visualization

ReactionMechanism cluster_nitration Step 1: Nitration Mechanism cluster_reduction1 Step 2: Ketone Reduction Mechanism cluster_iodination Step 3: Iodination (Appel Reaction) Mechanism cluster_reduction2 Step 4: Iodide Reduction Mechanism Acetophenone 3-Fluoroacetophenone SigmaComplex Sigma Complex Intermediate Acetophenone->SigmaComplex + NO₂⁺ Nitronium NO₂⁺ Product1 1-(5-fluoro-2-nitrophenyl)ethanone SigmaComplex->Product1 - H⁺ Ketone 1-(5-fluoro-2-nitrophenyl)ethanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + H⁻ (from BH₄⁻) Hydride BH₄⁻ Product2 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Alkoxide->Product2 + H₂O (workup) Alcohol 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Oxyphosphonium Oxyphosphonium Intermediate Alcohol->Oxyphosphonium + Ph₃P, I₂ Phosphonium Ph₃P⁺-I Product3 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene Oxyphosphonium->Product3 Sₙ2 attack by I⁻ Iodide 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene Product4 This compound Iodide->Product4 + H⁻ (from BH₄⁻), Sₙ2 displacement of I⁻ Hydride2 BH₄⁻

Caption: Simplified reaction mechanisms for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] The presence of both a fluoro and a nitro group enhances its reactivity and provides multiple avenues for further chemical modification.[4]

The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of biologically active compounds. This amino derivative can then undergo a variety of reactions, such as amide bond formation, sulfonylation, or serve as a building block for heterocyclic ring systems.

The fluorine atom can modulate the physicochemical properties of the final molecule, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] Its presence can block metabolic oxidation at that position and alter the acidity of nearby functional groups, which can be crucial for target binding.

Conclusion

This compound is a strategically important synthetic intermediate. Its multi-step synthesis, while seemingly complex, is a well-reasoned approach that ensures high isomeric purity and overcomes the inherent reactivity challenges of its constituent functional groups. This guide has provided a detailed protocol and scientific rationale for its synthesis, empowering researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in the creation of novel and potentially impactful molecules.

References

physical properties of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-fluoro-1-nitrobenzene

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in complex synthetic pathways. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them.

Compound Identification and Molecular Structure

This compound is a substituted aromatic compound. Its identity is unequivocally established by its unique CAS (Chemical Abstracts Service) number and molecular structure.

  • IUPAC Name: this compound[2]

  • CAS Number: 1089279-29-7[2][3]

  • Molecular Formula: C₈H₈FNO₂[1]

  • Molecular Weight: 169.15 g/mol [1]

  • Synonyms: 2-ethyl-4-fluoronitrobenzene, 1-Nitro-2-Ethyl-4-Fluorobenzene[2][4]

The molecule consists of a benzene ring substituted with an ethyl group, a fluorine atom, and a nitro group. The relative positions of these substituents are critical to the compound's reactivity and physical properties.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, influencing its behavior in different environments and its suitability for various chemical reactions.

Table 1: Summary of Physical Properties
PropertyValueSource
Molecular Weight 169.15 g/mol [1]
Appearance Colorless to light yellow liquid[5]
Boiling Point 220.3 ± 20.0 °C (Predicted)[5]
Density 1.223 ± 0.06 g/cm³ (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]
Physical State and Appearance

At standard ambient temperature and pressure, this compound is a colorless to light yellow liquid.[5] The color can be indicative of purity, with highly pure samples tending towards colorless.

Boiling Point

The boiling point is a critical parameter for purification by distillation. The predicted boiling point for this compound is approximately 220.3 °C at standard pressure.[5]

The causality for choosing a micro-reflux or capillary method is the conservation of material, which is often crucial when dealing with valuable, synthesized compounds.

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."

  • Apparatus Setup: Clamp the test tube in a heating block or oil bath placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in the vapor phase just above the liquid surface, but below the level of the condenser (or the top of the test tube in a simple setup).

  • Heating: Begin stirring and gently heat the sample.

  • Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing condensate appears on the inner wall of the test tube.

  • Data Recording: Allow the temperature to stabilize. The constant temperature at which the liquid and vapor are in equilibrium is the boiling point. This is the temperature at which the vapor ring remains steady.

Boiling_Point_Determination cluster_Apparatus Apparatus Setup cluster_Process Measurement Process A Heating Block on Magnetic Stirrer B Test Tube with Sample & Stir Bar A->B heats P1 Heat Gently C Thermometer (Bulb in Vapor Phase) B->C contains P2 Observe Reflux Condensate Ring P1->P2 P3 Record Stable Temperature P2->P3 Result Boiling Point P3->Result is the

Caption: Workflow for Boiling Point Determination.

Density

Density is a fundamental physical property that can be used as an indicator of purity. The predicted density for this compound is approximately 1.223 g/cm³.[5]

A pycnometer (or specific gravity bottle) is used for this measurement because it allows for a very precise determination of the volume of the liquid.

  • Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with this compound, ensuring there are no air bubbles. Weigh the filled pycnometer (m₂).

  • Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

Solubility Profile

This protocol is designed to classify the compound based on its acidic, basic, or neutral nature and its polarity.

  • Water Solubility: Add ~0.1 g of the compound to 3 mL of deionized water. Shake vigorously. If it dissolves, the compound is a small, polar molecule. Given its structure, this compound is expected to be insoluble in water due to its nonpolar benzene ring and the lack of hydrogen-bonding donor groups.

  • 5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous NaOH. Nitrobenzenes are generally neutral and are not expected to dissolve in a weak base.

  • 5% HCl Solution: If insoluble in water and NaOH, test solubility in 5% aqueous HCl. The absence of a basic functional group (like an amine) means it will be insoluble in dilute acid.

  • Concentrated Sulfuric Acid: If the compound is insoluble in the above, its solubility in cold, concentrated H₂SO₄ is tested. The nitro group and the aromatic ring contain lone pairs of electrons and pi electrons, respectively, which can be protonated by the strong acid, leading to dissolution. Therefore, it is expected to be soluble in concentrated H₂SO₄.

  • Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and dichloromethane. Given its structure, it is expected to be soluble in a range of common organic solvents.

Solubility_Test start Start with Sample water Test in Water start->water organic Test in Organic Solvents (Ether, CH₂Cl₂, etc.) start->organic Parallel Test naoh Test in 5% NaOH water->naoh Insoluble (Expected) hcl Test in 5% HCl naoh->hcl Insoluble (Expected) h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble (Expected) end_soluble Likely Soluble h2so4->end_soluble Soluble (Expected) organic->end_soluble Soluble (Expected) end_insoluble Likely Insoluble

Caption: Systematic Solubility Testing Flowchart.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR) - Predicted Spectrum:

    • Ethyl Group (CH₃): A triplet signal around 1.2-1.4 ppm. The signal is split into a triplet by the adjacent two protons of the CH₂ group. The integration value would be 3H.

    • Ethyl Group (CH₂): A quartet signal around 2.7-2.9 ppm. The signal is split into a quartet by the adjacent three protons of the CH₃ group. The integration value would be 2H.

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.2 ppm). Due to the complex splitting patterns caused by coupling to each other and to the fluorine atom (H-F coupling), they would likely appear as complex multiplets.

  • ¹³C NMR (Carbon-13 NMR) - Predicted Spectrum:

    • Ethyl Group (CH₃): A signal around 13-16 ppm.

    • Ethyl Group (CH₂): A signal around 20-25 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Predicted Key Absorption Bands:

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch (Ethyl group): Peaks just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹).

    • N-O Stretch (Nitro group): Two strong, characteristic bands at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

    • C=C Stretch (Aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

    • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound.

  • Expected Observations:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 169.

    • Isotope Peaks: A small M+1 peak due to the natural abundance of ¹³C.

    • Fragmentation: The molecular ion can fragment in predictable ways. A common fragmentation for ethylbenzenes is the loss of a methyl group (CH₃•, mass 15) to give a stable benzylic cation, resulting in a peak at m/z = 154.

Mass_Spectrometry Sample Sample Molecule (C₈H₈FNO₂) IonSource Ionization Source (e.g., Electron Impact) Sample->IonSource Vaporize & Introduce MassAnalyzer Mass Analyzer (Magnetic/Electric Field) IonSource->MassAnalyzer Generate & Accelerate Ions (M⁺, Fragments) Detector Detector MassAnalyzer->Detector Separate Ions by m/z Spectrum Mass Spectrum (Plot of Abundance vs. m/z) Detector->Spectrum Generate Signal

References

An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-fluoro-1-nitrobenzene (CAS No. 1089279-29-7), a key chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document details the compound's chemical and physical properties, outlines a robust, multi-step synthesis protocol, and explores its primary application as a precursor to 2-ethyl-4-fluoroaniline. A significant focus is placed on the critical reduction of the nitro moiety, a gateway to a diverse range of biologically active molecules. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic nitro compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1] Its molecular architecture, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of complex target molecules.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of downstream compounds, a desirable trait in medicinal chemistry.[2][3] The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for the introduction of an amino group, a common pharmacophore in a vast array of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1089279-29-7[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
IUPAC Name This compound[1]
Appearance Not specified, likely a liquid or low-melting solid
Storage Room temperature, in a dry, well-ventilated area[4]

Synthesis and Methodology

The synthesis of this compound can be achieved through a multi-step pathway, as detailed in US Patent US20220024850A1. This process is designed to be safe and scalable for industrial production.

Synthetic Pathway Overview

The synthesis commences with the nitration of 3-fluoroacetophenone, followed by a series of reduction and substitution reactions to yield the final product.

G A 3-Fluoroacetophenone B 1-(5-Fluoro-2-nitrophenyl)ethanone A->B Nitration C 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene B->C Reduction D 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene C->D Iodination E This compound D->E Reduction

Caption: Patented synthetic route to this compound.

Step-by-Step Experimental Protocol

The following is a detailed protocol for the synthesis of this compound:

Step 1: Nitration of 3-fluoroacetophenone

  • Objective: To introduce a nitro group onto the aromatic ring of 3-fluoroacetophenone.

  • Procedure: 3-fluoroacetophenone is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 1-(5-fluoro-2-nitrophenyl)ethanone. The reaction temperature must be carefully controlled to prevent over-nitration.

Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone

  • Objective: To selectively reduce the ketone functionality to a hydroxyl group.

  • Procedure: The ketone intermediate is treated with a suitable reducing agent, such as sodium borohydride, to produce 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

  • Objective: To convert the hydroxyl group into a better leaving group for the subsequent reduction.

  • Procedure: The alcohol is converted to an iodo derivative, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. This can be achieved using various iodinating agents.

Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

  • Objective: To reduce the iodoethyl group to an ethyl group, yielding the final product.

  • Procedure: The iodo-intermediate is reduced to this compound.

This patented method provides a clear and reproducible pathway for obtaining high-purity this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region will display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ethyl carbons and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹). Aromatic C-H and C-C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Key Chemical Transformation: Reduction to 2-Ethyl-4-fluoroaniline

The primary utility of this compound lies in its conversion to 2-ethyl-4-fluoroaniline. This transformation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.[5][6]

Reaction Overview

The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions. Common methods include catalytic hydrogenation and metal-acid reductions.[6][7]

G A This compound B 2-Ethyl-4-fluoroaniline A->B Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Reduction of this compound to 2-ethyl-4-fluoroaniline.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for this reduction due to its clean reaction profile and high yields.[7]

  • Reagents and Equipment:

    • This compound

    • Palladium on carbon (Pd/C, typically 5-10%)

    • Solvent (e.g., ethanol, methanol, or ethyl acetate)

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a suitable reaction vessel.

    • Add a catalytic amount of Pd/C to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the desired pressure.

    • Agitate the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.

    • Purify the product as needed, typically by distillation or chromatography.

Applications in Drug Discovery and Agrochemical Synthesis

This compound, primarily through its conversion to 2-ethyl-4-fluoroaniline, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4][8]

  • Pharmaceuticals: The 2-ethyl-4-fluoroaniline scaffold is a component of various drug candidates. The fluorine atom can enhance drug potency and improve pharmacokinetic properties. For instance, fluorinated anilines are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents.[2][9]

  • Agrochemicals: In the agrochemical industry, fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.[10][11] The presence of fluorine can increase the efficacy and selectivity of these agents.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is well-documented, and its primary transformation into 2-ethyl-4-fluoroaniline opens the door to a vast chemical space of biologically active molecules. This guide provides the essential technical information for scientists and researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene from 3-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, mechanistically-grounded pathway for the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a two-step process commencing with the reduction of the carbonyl group in 3-fluoroacetophenone to yield 1-ethyl-3-fluorobenzene, followed by a regioselective electrophilic nitration. This document elucidates the rationale behind the selection of specific synthetic methodologies, offers a deep dive into the reaction mechanisms, and presents detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood procedure for obtaining this target molecule.

Introduction and Synthetic Overview

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The target molecule, this compound, incorporates a fluoro, an ethyl, and a nitro group, making it a versatile building block for more complex chemical entities.[1]

The synthetic strategy hinges on two fundamental transformations in organic chemistry: the complete reduction of a ketone and the electrophilic substitution on an aromatic ring. The starting material, 3-fluoroacetophenone, is first converted to 1-ethyl-3-fluorobenzene. This intermediate is then subjected to nitration. The success of the final step is critically dependent on understanding and leveraging the directing effects of the existing substituents to achieve the desired regiochemistry.

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from the starting ketone to the final nitrated product.

Synthetic_Workflow Start 3-Fluoroacetophenone Intermediate 1-Ethyl-3-fluorobenzene Start->Intermediate Step 1: Wolff-Kishner Reduction Product This compound Intermediate->Product Step 2: Electrophilic Nitration

Caption: High-level overview of the synthetic pathway.

Step 1: Reduction of 3-Fluoroacetophenone

The initial transformation requires the deoxygenation of the acetyl group's carbonyl to a methylene group (C=O → CH₂). Two classical methods are suitable for this purpose: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3]

  • Clemmensen Reduction: Employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates.[2][6]

  • Wolff-Kishner Reduction: Utilizes hydrazine (H₂NNH₂) and a strong base (e.g., KOH or NaOH) at high temperatures.[7][8] This method is ideal for substrates that are stable in strong base but may be sensitive to acid.[3]

For this synthesis, the Wolff-Kishner reduction is selected. The substrate, 3-fluoroacetophenone, is stable under basic conditions, and the reaction often provides cleaner products with high yields. The Huang-Minlon modification is particularly effective, as it involves refluxing the carbonyl compound with hydrazine hydrate and a base, followed by distilling off water to drive the reaction to completion at a higher temperature.[7]

Mechanism of the Wolff-Kishner Reduction

The reaction proceeds via the initial formation of a hydrazone, which is subsequently deprotonated by a strong base. A series of proton transfers and the thermodynamically favorable expulsion of nitrogen gas lead to a carbanion, which is then protonated by the solvent to yield the final alkane product.[9][10]

Wolff_Kishner_Mechanism cluster_1 Hydrazone Formation cluster_2 Reduction Cascade ketone Ketone + H₂NNH₂ hydrazone Hydrazone ketone->hydrazone Condensation node_a Hydrazone node_b Hydrazone Anion node_a->node_b -H⁺ (Base) node_c Diimide Anion node_b->node_c Tautomerization node_d Carbanion node_c->node_d -N₂ (gas) (Irreversible Step) node_e Alkane Product node_d->node_e +H⁺ (Solvent)

Caption: Key stages of the Wolff-Kishner reduction mechanism.[7][11]

Experimental Protocol: Wolff-Kishner Reduction

Materials:

  • 3-Fluoroacetophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (solvent)

  • Hydrochloric acid (1 M for work-up)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-fluoroacetophenone (1.0 eq), diethylene glycol, hydrazine hydrate (20.0 eq), and potassium hydroxide pellets (6.0 eq).[11]

  • Heat the mixture to 110-120 °C and maintain under reflux for 1-2 hours to ensure complete formation of the hydrazone.[11]

  • Modify the apparatus for distillation and slowly raise the temperature to approximately 200 °C, allowing water and excess hydrazine to be removed.[7]

  • Once the distillation ceases, reconfigure the apparatus for reflux and maintain the reaction mixture at ~195 °C for 4 hours.[11]

  • Cool the reaction mixture to room temperature.

  • Carefully quench the mixture by adding 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-fluorobenzene.[11]

  • Purify the crude product by fractional distillation if necessary.

Step 2: Electrophilic Nitration of 1-Ethyl-3-fluorobenzene

The final step is the introduction of a nitro group onto the 1-ethyl-3-fluorobenzene intermediate via an electrophilic aromatic substitution (EAS) reaction.

Reagent and Electrophile Generation

The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, often called "mixed acid".[12][13] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[14][15][16]

Regioselectivity: The Decisive Factor

The position of nitration is determined by the directing effects of the two substituents already on the ring: the ethyl group and the fluorine atom.

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is electron-donating through an inductive effect (+I). It is classified as a weakly activating group and is an ortho, para-director.[17][18]

  • Fluorine (-F): As a halogen, fluorine is electron-withdrawing through its strong inductive effect (-I) but electron-donating via resonance (+M). The inductive effect dominates, making it a deactivating group overall. However, the resonance donation stabilizes the carbocation intermediate (the sigma complex) for ortho and para attack, making fluorine an ortho, para-director.[19][20][21]

In 1-ethyl-3-fluorobenzene, the substituents direct the incoming electrophile as follows:

  • The ethyl group (at C1) directs to positions 2, 4, and 6.

  • The fluorine atom (at C3) directs to positions 2, 4, and 6.

All three available positions (C2, C4, C6) are activated by both groups. The target molecule, This compound , results from nitration at the C6 position of 1-ethyl-3-fluorobenzene (which then becomes C1 in the final product's nomenclature). This position is ortho to the activating ethyl group and para to the deactivating fluorine atom, making it a highly favorable site for electrophilic attack. While substitution at C2 and C4 is also possible, the C6 position often yields a significant product. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.

Mechanism of Electrophilic Nitration

Nitration_Mechanism cluster_gen 1. Electrophile Generation cluster_sub 2. Electrophilic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium Sigma Arenium Ion Intermediate (Sigma Complex) Substrate 1-Ethyl-3-fluorobenzene Substrate->Sigma Attack by π-system Product This compound Sigma->Product Deprotonation (restores aromaticity)

Caption: The two-stage mechanism for electrophilic nitration.[12][22]

Experimental Protocol: Nitration

Materials:

  • 1-Ethyl-3-fluorobenzene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flask cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

  • While maintaining the temperature below 10 °C, add 1-ethyl-3-fluorobenzene (1.0 eq) dropwise to the stirred nitrating mixture. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Separate the organic layer. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product mixture may contain isomers. Purify by column chromatography or recrystallization to isolate this compound.

Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Approx. TimeProduct
1Wolff-Kishner Reduction3-FluoroacetophenoneH₂NNH₂·H₂O, KOHDiethylene glycol110 → 2005-6 h1-Ethyl-3-fluorobenzene
2Electrophilic Nitration1-Ethyl-3-fluorobenzeneConc. HNO₃, Conc. H₂SO₄None (reagents act as solvent)0 - 101-2 hThis compound

Conclusion

The synthesis of this compound from 3-fluoroacetophenone is reliably achieved through a two-step sequence involving a Wolff-Kishner reduction followed by a controlled electrophilic nitration. A thorough understanding of the underlying mechanisms, particularly the directing effects in the final nitration step, is paramount for successfully obtaining the desired regioisomer. The protocols provided herein offer a robust framework for laboratory-scale synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

2-Ethyl-4-fluoro-1-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 1089279-29-7). This fluorinated nitroaromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring strategically positioned ethyl, fluoro, and nitro groups, offers a versatile platform for chemical modification. This document provides a detailed overview of its physicochemical properties, a robust, multi-step synthesis protocol derived from established patent literature, predicted analytical characterization data, and a discussion of its strategic importance in medicinal chemistry. Furthermore, it outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted benzene ring that serves as a key building block in organic synthesis. The presence of a nitro group, a fluorine atom, and an ethyl group provides multiple points for chemical functionalization, making it a desirable precursor for creating diverse molecular libraries.

The molecular formula of this compound is C₈H₈FNO₂.[1][2][3] Its molecular weight is 169.15 g/mol .[1][4] The core physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, properties such as boiling and melting points are often not publicly reported for specialized intermediates. The values provided are based on closely related isomers, such as 2,4-Difluoronitrobenzene, and should be considered estimates.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 1089279-29-7[2][3]
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [1][4]
MDL Number MFCD16658616[1][2]
InChI Key MQNMCCCUGXMTSZ-UHFFFAOYSA-N[2]
Appearance Light yellow to brown clear liquid (predicted)[5]
Boiling Point ~203-204 °C (estimated based on isomer)[5][6]
Melting Point ~9-10 °C (estimated based on isomer)[5][6]
Density ~1.451 g/mL at 25 °C (estimated based on isomer)[5]
Storage Store at room temperature in a dry, sealed container.[1]

Predicted Analytical & Spectroscopic Profile

Confirmation of the successful synthesis and purity of this compound relies on standard analytical techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.

    • Ethyl Group: A triplet integrating to 3 protons (for the -CH₃ group) around 1.2 ppm, coupled to the adjacent methylene protons. A quartet integrating to 2 protons (for the -CH₂- group) further downfield, around 2.7 ppm, coupled to the methyl protons.

    • Aromatic Region: Three protons on the benzene ring will appear between 7.0 and 8.2 ppm. Due to the differing electronic effects of the three substituents, they will be chemically non-equivalent, likely resulting in complex multiplets (e.g., doublet of doublets) due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals for the 8 carbon atoms in the molecule, with aromatic carbons appearing in the 110-165 ppm range and the ethyl group carbons appearing upfield. The carbon atom bonded to the fluorine will show a large C-F coupling constant.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 169.15. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and cleavage of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically appearing as two distinct peaks around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C ring stretches will be visible in the 1450-1600 cm⁻¹ region. A C-F stretch will be present around 1100-1250 cm⁻¹.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-fluoroacetophenone. This route, outlined in patent literature, involves a sequence of nitration, reduction, iodination, and a final reduction to yield the target compound with high purity.

Rationale and Strategy

The chosen synthetic pathway is logical and robust.

  • Nitration: The initial nitration of 3-fluoroacetophenone installs the nitro group onto the aromatic ring. The directing effects of the fluorine (ortho, para-directing) and the acetyl group (meta-directing) guide the nitro group to the desired position.

  • First Reduction: The ketone of the acetyl group is selectively reduced to a secondary alcohol. This is a crucial step to set up the subsequent transformation.

  • Iodination: The newly formed hydroxyl group is converted into an iodo group. Iodine is an excellent leaving group, facilitating the final reduction step.

  • Second Reduction: The iodoethyl group is reduced to the final ethyl group to yield the target molecule. This two-step process (reduction to alcohol, conversion to iodide, then final reduction) is a controlled method to convert a carbonyl to an alkyl group.

Process Workflow Diagram

Synthesis_Workflow A 3-Fluoroacetophenone (Starting Material) B Step 1: Nitration (Nitrating Agent) A->B Reagents C 1-(5-Fluoro-2-nitrophenyl)ethanone B->C Intermediate 1 D Step 2: Reduction (Reducing Agent) C->D Reagents E 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene D->E Intermediate 2 F Step 3: Iodination (Iodinating Agent) E->F Reagents G 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene F->G Intermediate 3 H Step 4: Reduction (Reducing Agent, e.g., NaBH4) G->H Reagents I This compound (Final Product) H->I Final Product

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed interpretation of the synthetic route described in patent CN110746307B.

Step 1: Nitration of 3-Fluoroacetophenone

  • In a reaction vessel suitable for nitration, charge 3-fluoroacetophenone.

  • Cool the vessel to 0-5 °C using an ice bath.

  • Slowly add a pre-mixed nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours, monitoring progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of the Ketone

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature remains controlled.

  • Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC/HPLC).

  • Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of the Alcohol

  • Under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine and imidazole in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add iodine (I₂) portion-wise to the mixture and stir to form the iodinating agent in situ.

  • Add a solution of the alcohol intermediate from Step 2 to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain pure 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

Step 4: Final Reduction to the Ethyl Group

  • Dissolve the iodo-intermediate from Step 3 in a suitable solvent.

  • Add a reducing agent, such as sodium borohydride, and stir the reaction at 25-30 °C for 2-4 hours.

  • Quench the reaction with acid (e.g., 0.5 N HCl) and extract with an organic solvent like isopropyl ether.

  • Wash the organic layer, dry it, and concentrate it.

  • The final product, this compound, can be purified by vacuum distillation to achieve a purity of ≥98%.

Applications in Medicinal Chemistry and Drug Development

A Versatile Fluoronitro Aromatic Building Block

This compound is primarily utilized as an intermediate for synthesizing more complex molecules.[1] Its value lies in the reactivity of its functional groups. The nitro group is a key functional handle; it can be easily and cleanly reduced to an aniline (2-ethyl-4-fluoroaniline). This resulting primary amine is a common nucleophile used in a vast array of reactions central to drug discovery, including amide bond formation, sulfonamide synthesis, and transition metal-catalyzed cross-coupling reactions.

The Strategic Value of Fluorine and Nitro Moieties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[7] Fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its pKa to optimize target binding.[7][8]

Similarly, the nitro group, while often a precursor to the more versatile amine, can itself be important. Nitroaromatic compounds are found in various biologically active agents.[8] The reduced aniline derivative is a key starting material in the synthesis of promising drug candidates, including antibiotics for treating tuberculosis.[9]

Diversification Potential Workflow

The true power of this compound is realized in its ability to serve as a scaffold for generating libraries of diverse compounds for high-throughput screening. The primary transformation is the reduction of the nitro group, which opens up a gateway to numerous subsequent reactions.

Diversification_Workflow cluster_0 Core Scaffold Generation cluster_1 Library Synthesis Reactions A This compound B Reduction (e.g., H2/Pd, SnCl2) A->B C 2-Ethyl-4-fluoroaniline (Key Intermediate) B->C D Amide Coupling (R-COCl) C->D E Sulfonamide Formation (R-SO2Cl) C->E F Buchwald-Hartwig Coupling (Aryl-Br, Pd catalyst) C->F G Amide Library D->G H Sulfonamide Library E->H I Diaryl Amine Library F->I

Caption: Synthetic diversification of the 2-Ethyl-4-fluoroaniline intermediate.

Safety, Handling, and Storage

This compound and related nitroaromatic compounds must be handled with appropriate care in a laboratory setting. The compound is classified with several hazards that require strict adherence to safety protocols.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
STOT, Single Exposure H335: May cause respiratory irritation

Source: PubChem. This data is for the parent compound.

Recommended Safety Protocol:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Eye Protection: Use tightly fitting safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its value is derived from its unique combination of functional groups, which allows for controlled and versatile synthetic transformations. The robust synthesis protocol enables its production at high purity, while an understanding of its properties and reactivity allows chemists to leverage it as a starting point for the creation of novel and diverse molecular entities. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their research and development endeavors.

References

solubility of 2-Ethyl-4-fluoro-1-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-fluoro-1-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this paper will establish a robust theoretical framework to predict its behavior in common organic solvents. Furthermore, it will provide detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of this compound

This compound is an aromatic nitro compound with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1][2] Its structure, featuring a substituted benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the nitro, fluoro, and ethyl groups provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.[3][4]

A thorough understanding of the solubility of this compound in various organic solvents is critical for several aspects of its application:

  • Reaction Kinetics and Purity: The choice of solvent can significantly impact reaction rates, equilibrium positions, and the purity of the final product.

  • Process Optimization: Efficient dissolution is key to handling and processing the compound in a laboratory or industrial setting.

  • Crystallization and Purification: Knowledge of solubility is essential for developing effective crystallization methods for purification.

  • Formulation Development: For compounds that may become part of a final product, solubility is a primary determinant of bioavailability and delivery.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for researchers to make informed decisions about solvent selection and to accurately measure solubility in their own laboratories.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1][2]
Appearance Off-white to Yellow Solid or Liquid
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]

The XLogP3-AA value of 2.7 suggests that this compound is a relatively nonpolar, lipophilic compound.[1] The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the oxygen atoms of the nitro group and the fluorine atom) indicate that it can accept hydrogen bonds from protic solvents, but cannot form hydrogen bonds with itself.[2] These structural features are central to predicting its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.

3.1. Analysis of Solute-Solvent Interactions

The solubility of this compound in a given organic solvent will be determined by the balance of the following intermolecular forces:

  • Van der Waals Forces: These are the primary forces at play between the nonpolar aromatic ring and the ethyl group of the solute and nonpolar solvents.

  • Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment in the molecule, allowing for strong interactions with polar solvents.

  • Hydrogen Bonding: As mentioned, the molecule can act as a hydrogen bond acceptor, interacting favorably with protic solvents like alcohols.

3.2. Expected Solubility in Different Classes of Organic Solvents

Based on these principles, we can predict the likely solubility of this compound in various common organic solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have strong dipoles that can interact favorably with the nitro group. They are also capable of inducing dipoles in the aromatic ring, further enhancing solvation.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as hydrogen bond donors allows for strong interactions with the nitro group and the fluorine atom. The alkyl chains of the alcohols can also interact with the ethyl group and the aromatic ring.
Nonpolar Aromatic Benzene, TolueneModerate to HighThe aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. Van der Waals forces also contribute significantly.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than ketones but can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether due to its higher polarity.
Halogenated Dichloromethane, ChloroformModerateThese solvents are weakly polar and can interact with the dipole of the nitro group.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese are nonpolar solvents, and the primary interactions would be weak van der Waals forces. The strong dipole of the nitro group would not be well-solvated, limiting solubility.
Water Very LowAs a highly polar, protic solvent, water is a poor solvent for the largely nonpolar this compound. Aromatic nitro compounds are generally insoluble in water.[6]

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is necessary. The isothermal saturation method is a reliable and widely used technique.

4.1. Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound using the isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh excess this compound mix Combine in a sealed vial prep_compound->mix prep_solvent Measure a precise volume of the chosen organic solvent prep_solvent->mix agitate Agitate at a constant temperature (e.g., using a shaker bath) mix->agitate Ensure thorough mixing settle Allow undissolved solid to settle agitate->settle Allow sufficient time for equilibrium sample Withdraw a known volume of the supernatant settle->sample Carefully avoid disturbing the solid filter Filter through a syringe filter (e.g., 0.45 µm PTFE) sample->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate the concentration of the saturated solution analyze->calculate

Caption: Workflow for the isothermal saturation method of solubility determination.

4.2. Detailed Protocol

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation of the Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to determine the optimal equilibration time. c. After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask. This step removes any remaining solid particles. c. Reweigh the volumetric flask to determine the mass of the solution transferred. d. Dilute the sample to a suitable concentration with the appropriate mobile phase for analysis. e. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: a. From the concentration determined by HPLC and the dilution factor, calculate the concentration of the original saturated solution. b. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic. It is crucial to control the temperature accurately during experimental determination.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility. The presence of water in organic solvents, for example, can significantly affect the solubility of nonpolar compounds.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]

  • Handling: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

While specific, publicly available quantitative data on the is limited, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its behavior. The compound is expected to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic hydrocarbons and water. For precise quantitative data, a well-controlled experimental method, such as the isothermal saturation technique detailed in this guide, is essential. By combining theoretical predictions with rigorous experimental validation, researchers can confidently select the optimal solvents for their work with this important synthetic intermediate, leading to more efficient and robust chemical processes.

References

A Researcher's Guide to 2-Ethyl-4-fluoro-1-nitrobenzene: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic nitro compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic placement of ethyl, fluoro, and nitro groups on a benzene ring provides a versatile scaffold for constructing more complex molecular architectures. The fluorine atom, in particular, is a prized feature in drug design, as its incorporation can substantially modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] The nitro group serves as a key synthetic handle, most commonly as a precursor to the corresponding aniline, which is a fundamental intermediate for a vast array of chemical transformations.[2][3] This guide provides an in-depth overview of this compound, covering its physicochemical properties, commercial availability, critical safety information, and a detailed protocol for its application in a core synthetic transformation.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in research and development. This compound is identified by the CAS Number 1089279-29-7.[4]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 1089279-29-7PubChem[4]
Molecular Formula C₈H₈FNO₂PubChem[4]
Molecular Weight 169.15 g/mol PubChem[4]
Canonical SMILES CCC1=C(C=CC(=C1)F)--INVALID-LINK--[O-]PubChem[4]
InChIKey MQNMCCCUGXMTSZ-UHFFFAOYSA-NPubChem[4]
MDL Number MFCD16658616MySkinRecipes[5]
Storage Room temperature, dry, inert atmosphereMySkinRecipes, Sigma-Aldrich[5]

Commercial Sourcing and Procurement

The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. This compound is available from several reputable chemical suppliers, catering to a range of scales from milligrams for initial research to kilograms for process development. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), to verify purity and identity.

SupplierPurityAvailable QuantitiesNotes
Accela ChemBio Inc. >95% or >97%0.1g, 1g, 5g, 25g, 100gOffers multiple purity grades.[6]
Aceschem Inc. >95%1g, 100g, 1kg, 50kgProvides a wide range of quantities for scalability.[6]
SynQuest Laboratories, Inc. Not specifiedInquire for detailsA well-established supplier of fluorinated intermediates.[6]
BLD Pharm Not specifiedInquire for detailsProvides access to NMR, HPLC, and LC-MS documentation.[7][8]
MySkinRecipes ≥95%100mg, 250mg, 1g, 5gProvides pricing and lead time information online.[5]

Key Synthetic Application: Reduction to 2-Ethyl-4-fluoroaniline

The most prevalent and powerful application of this compound in drug discovery and development is its reduction to the corresponding amine, 2-Ethyl-4-fluoroaniline (CAS 331763-37-2).[9] This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are crucial precursors for forming amides, sulfonamides, ureas, and for participating in various cross-coupling reactions to build molecular complexity.[1][2]

The choice of reducing agent and conditions is critical and depends on the presence of other functional groups within the molecule. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[10][11] Metal-mediated reductions using reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also robust and widely used alternatives.[10][11][12]

A general schematic of the reduction of the nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation

This section details a representative, field-proven protocol for the reduction of this compound to 2-Ethyl-4-fluoroaniline via catalytic hydrogenation. This method is often preferred for its high yield, clean conversion, and the ease of product isolation, as the catalyst is heterogeneous and easily removed by filtration.[10]

Causality and Experimental Design:

  • Solvent (Ethanol/Methanol): Alcohols like ethanol or methanol are chosen for their ability to dissolve the nitroarene starting material and for their compatibility with the catalyst and hydrogen gas.[13]

  • Catalyst (10% Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[10][11] The 10% loading is standard, providing a good balance of activity and cost. A "wet" or 50% water-wet catalyst is often used to mitigate the risk of ignition upon contact with flammable solvents.

  • Hydrogen Source (H₂ gas): Molecular hydrogen is the reducing agent. The reaction is typically run under a positive pressure of hydrogen (from a balloon or a pressurized vessel) to ensure a sufficient supply for the reaction to proceed to completion.

  • Inerting: The reaction vessel is purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

  • Workup (Celite Filtration): Celite® is a diatomaceous earth filter aid used to ensure the complete removal of the fine, black Pd/C catalyst from the reaction mixture.[10] This is a critical step, as residual palladium can interfere with subsequent reactions and is a regulated impurity in pharmaceutical products.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation vessel or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethanol or methanol (typically 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Evacuate the inert gas and backfill the vessel with hydrogen gas (H₂). For a lab-scale reaction, a balloon filled with H₂ is often sufficient. Ensure the system is sealed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Venting and Filtration: Once complete, carefully vent the excess hydrogen and purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-Ethyl-4-fluoroaniline.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by column chromatography on silica gel or by distillation.

Workflow for the reduction of this compound.

Safety, Handling, and Storage

Proper safety precautions are essential when working with any chemical reagent. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidance for related nitroaromatic compounds applies.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid formation of dust and aerosols.[14]

  • Hazards: Nitroaromatic compounds are generally considered harmful if swallowed, inhaled, or in contact with skin.[14][16] They can cause skin and serious eye irritation.[16]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • On Skin: Wash off immediately with plenty of soap and water.[15]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

    • If Swallowed: Rinse mouth and get medical help.[14][15]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] Keep in a dark place under an inert atmosphere.

Conclusion

This compound stands out as a valuable and strategically functionalized building block for modern chemical synthesis. Its commercial availability from multiple suppliers allows for its ready integration into research programs. The straightforward and high-yielding reduction to 2-Ethyl-4-fluoroaniline opens a gateway to a diverse range of more complex, fluorinated molecules essential for the discovery and development of new pharmaceuticals and agrochemicals. By understanding its properties, sourcing channels, and applying robust synthetic protocols with stringent safety measures, researchers can effectively leverage this compound to advance their scientific objectives.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its molecular structure, featuring an activated aromatic ring with nitro, fluoro, and ethyl functional groups, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The presence of both a fluorine atom and a nitro group enhances its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and allows for further functionalization, such as the reduction of the nitro group to an amine.[1][2] This guide provides a comprehensive overview of the safe handling, reactivity, and common applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and inherent hazards of a compound is the cornerstone of its safe handling.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[3]
Molecular Weight 169.15 g/mol PubChem[3]
Appearance Off-white to Yellow Solid or LiquidSigma-Aldrich[4]
Storage Temperature Room temperature, in a dry, sealed containerMySkinRecipes[1], Sigma-Aldrich[4]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowedPubChem[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skinPubChem[5]
Skin Corrosion/Irritation2H315: Causes skin irritationPubChem[5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationPubChem[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaledPubChem[5]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritationPubChem[5]

Signal Word: Warning

Pictograms:

Reactivity and Thermal Stability: A Mechanistic Perspective

The safe handling of this compound is intrinsically linked to its chemical reactivity and thermal stability. The interplay of its functional groups dictates its behavior in chemical reactions and its response to heat.

Key Functional Groups and Their Influence on Reactivity
  • Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[6] The nitro group is also a key functional handle for reduction to an amino group (-NH₂), a common transformation in the synthesis of pharmaceutical intermediates.[7]

  • Fluoro Group (-F): As a halogen, fluorine is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by an electron-withdrawing group like the nitro group.[6] The strategic placement of fluorine in drug candidates can also modulate their metabolic stability, membrane permeability, and binding affinity.

  • Ethyl Group (-CH₂CH₃): This alkyl group has a mild electron-donating effect.

Thermal Stability Considerations for Nitroaromatic Compounds

Exposure Controls and Personal Protection: A Self-Validating System

A robust safety protocol relies on a multi-layered approach to minimize exposure. This includes engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

  • Safe Work Practices: Avoid the formation of dusts and aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact, which can cause irritation and dermal toxicity.
Respiratory Protection Not typically required when handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of harmful vapors or aerosols.

Safe Handling, Storage, and Disposal

Handling and Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and incompatible materials.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Application in Drug Development: A Synthetic Workflow Example

This compound is a valuable building block in medicinal chemistry. A common and critical transformation is the reduction of the nitro group to an aniline, yielding 2-ethyl-4-fluoroaniline. This aniline is a precursor for a wide range of pharmaceutical compounds.

Experimental Protocol: Reduction of this compound

The following protocol is adapted from a standard procedure for the reduction of a similar fluoronitrobenzene.[10]

Reaction:

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr shaker. Purge the flask with hydrogen to replace the inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with dichloromethane.

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-ethyl-4-fluoroaniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography if required.

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[7]

  • Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves the starting material and is compatible with the catalyst and hydrogen gas.

  • Hydrogen Source: Hydrogen gas is the reducing agent in this reaction. A balloon provides a simple and effective way to maintain a hydrogen atmosphere for small-scale reactions, while a Parr shaker is used for larger scales and higher pressures.

  • Filtration through Celite: Pd/C is a fine black powder that can be difficult to remove by simple filtration. A pad of Celite, a diatomaceous earth filter aid, ensures complete removal of the catalyst.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation start Dissolve this compound in Methanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Introduce Hydrogen Gas add_catalyst->hydrogenate monitor Stir and Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify (optional) concentrate->purify end end purify->end Final Product: 2-Ethyl-4-fluoroaniline

Caption: Workflow for the reduction of this compound.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its safe and effective use hinges on a thorough understanding of its hazards, reactivity, and appropriate handling procedures. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols, researchers can harness the synthetic potential of this compound while minimizing risks.

References

Methodological & Application

Application Notes and Protocols: Reduction of 2-Ethyl-4-fluoro-1-nitrobenzene to 2-ethyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-fluoroaniline is a crucial intermediate in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring an ethyl group and a fluorine atom on the aniline core, imparts unique physicochemical properties to the final products, enhancing their biological activity and stability.[1][2] The most common and industrially relevant synthetic route to this versatile building block involves the reduction of its nitro precursor, 2-ethyl-4-fluoro-1-nitrobenzene.

This comprehensive guide provides detailed application notes and robust protocols for the efficient and safe reduction of this compound. We will explore various established methodologies, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. The causality behind experimental choices, self-validating system designs for each protocol, and authoritative references are central to this document, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds are energetic materials and should be handled with extreme caution.[3][4] They can be toxic if inhaled, ingested, or absorbed through the skin, and may cause damage to organs through prolonged or repeated exposure. Furthermore, they can react violently with strong oxidants, bases, and reducing agents, posing fire and explosion hazards.[3]

Core Safety Directives:

  • Engineering Controls: Always work in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Disposal: Dispose of waste according to institutional and local regulations.[5]

Methodology Overview: A Comparative Analysis

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[6] Several methods have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on the substrate's functional group tolerance, desired scale, and available equipment.

MethodKey ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh yields, clean reaction, catalyst can be recycled.[7][8]Requires specialized high-pressure equipment, potential for hydrogenolysis of sensitive groups.[7]
Metal-Acid Reduction Fe/AcOH, SnCl₂/HClInexpensive reagents, mild conditions, good functional group tolerance.[7][9]Stoichiometric amounts of metal are required, workup can be challenging due to metal salt byproducts.[10]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of high-pressure hydrogen gas, experimentally simple.[11][12]Can be slower than catalytic hydrogenation, may require higher catalyst loading.
Visualization of the Reduction Pathway

The following diagram illustrates the general transformation from the nitro starting material to the desired aniline product.

Reduction_Pathway Start This compound Intermediate Nitroso, Hydroxylamine Intermediates Start->Intermediate Reduction Product 2-Ethyl-4-fluoroaniline Intermediate->Product Further Reduction

Caption: General pathway for the reduction of a nitroarene to an aniline.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[7][8] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity.[7]

Principle

This method involves the use of molecular hydrogen (H₂) to reduce the nitro group in the presence of a palladium catalyst supported on activated carbon. The reaction is typically carried out in a solvent under pressure.

Experimental Workflow

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with this compound and solvent B Add Pd/C catalyst A->B C Seal reactor and purge with nitrogen B->C D Pressurize with hydrogen E Heat and stir the reaction mixture D->E F Monitor hydrogen uptake E->F G Cool, vent, and purge with nitrogen H Filter the reaction mixture through Celite G->H I Concentrate the filtrate H->I J Purify by distillation or chromatography I->J

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

  • Parr hydrogenator or similar high-pressure reactor

  • Filtration apparatus

Procedure:

  • Reactor Preparation: To a high-pressure reactor, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (1-5 mol%). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[13]

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 25-50 °C). The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Completion and Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[14] Wet the filter cake with water immediately after filtration.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: High yield (>95%) of 2-ethyl-4-fluoroaniline with high purity.

Protocol 2: Metal-Acid Reduction using Iron in Acetic Acid

Reduction of nitroarenes using iron metal in an acidic medium is a classic and cost-effective method.[7][9] This procedure is particularly useful when other reducible functional groups are present in the molecule.[7]

Principle

In this reaction, iron metal acts as the reducing agent, and acetic acid serves as a proton source. The nitro group is reduced to an amine, and the iron is oxidized.

Experimental Workflow

Metal_Acid_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Charge a flask with this compound and solvent B Add iron powder and acetic acid A->B C Heat the reaction mixture D Monitor the reaction by TLC or GC-MS C->D E Cool the reaction and filter to remove iron salts F Neutralize the filtrate E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic layer G->H I Purify by distillation or chromatography H->I

Caption: Workflow for metal-acid reduction.

Detailed Protocol

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol

  • Sodium carbonate or Sodium hydroxide solution

  • Ethyl acetate or Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol (10-20 volumes), and water (2-5 volumes).

  • Reagent Addition: Add iron powder (3-5 eq) and glacial acetic acid (1-2 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Expert Insight: The workup for iron-based reductions can be challenging due to the formation of voluminous iron hydroxides upon basification.[10] To mitigate this, after filtration of the iron salts, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with a basic solution.

Protocol 3: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation, as it avoids the need for high-pressure hydrogen gas.[11][12] Ammonium formate serves as an in-situ source of hydrogen in the presence of a catalyst like Pd/C.[11][12]

Principle

Ammonium formate decomposes in the presence of a palladium catalyst to generate hydrogen, which then reduces the nitro group.[11]

Experimental Workflow

Transfer_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Charge a flask with this compound and solvent B Add Pd/C catalyst A->B C Add ammonium formate B->C D Heat the reaction mixture E Monitor the reaction by TLC or GC-MS D->E F Cool the reaction and filter to remove the catalyst G Concentrate the filtrate F->G H Extract the product with an organic solvent G->H I Wash, dry, and concentrate the organic layer H->I J Purify by distillation or chromatography I->J

Caption: Workflow for transfer hydrogenation.

Detailed Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

  • Celite®

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) in portions to control the initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 60-80 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The residue can be purified by taking it up in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous drying agent, and concentrating under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Expected Outcome: Good to excellent yields of 2-ethyl-4-fluoroaniline.

Conclusion

The reduction of this compound to 2-ethyl-4-fluoroaniline is a critical transformation for the synthesis of valuable chemical intermediates. This guide has provided detailed protocols for three robust methods: catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation. The choice of the most suitable method will depend on the specific requirements of the research or development setting, including scale, available equipment, and cost considerations. By following these protocols and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize 2-ethyl-4-fluoroaniline.

References

Application Notes and Protocols for the Utilization of 2-Ethyl-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-Ethyl-4-fluoro-1-nitrobenzene in Synthesis

In the landscape of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly through nucleophilic aromatic substitution (SNAr) reactions. Its utility is anchored in its specific structural features: a highly activated aromatic ring, a predictable site of substitution, and a good leaving group.

The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom significantly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1] The fluorine atom itself is an excellent leaving group in SNAr reactions, a consequence of its high electronegativity which facilitates the rate-determining nucleophilic addition step.[2] The ethyl group at the 2-position, while potentially introducing some steric hindrance, also offers a point of molecular diversity and can influence the physicochemical properties of the resulting products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in SNAr reactions, covering mechanistic principles, detailed experimental protocols, and practical considerations for its application in multi-step synthesis.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom (C4). This step is typically the slowest and therefore the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.[1]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

The ethyl group at the C2 position can exert a minor electronic donating effect and some steric influence, which may slightly modulate the reaction rate compared to unsubstituted fluoronitrobenzene. However, the overwhelming activating effect of the ortho-nitro group ensures that the C4 position remains the primary site for nucleophilic attack.

workflow A This compound B SNAr Reaction (e.g., with an amine R₂NH) A->B C 4-(Dialkylamino)-2-ethyl-1-nitrobenzene B->C D Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) C->D E 4-(Dialkylamino)-2-ethylaniline D->E F Further Functionalization (e.g., Amide coupling, Heterocycle formation) E->F G Complex Target Molecules (e.g., APIs, Agrochemicals) F->G

References

Application Note & Protocol: Synthesis of N-Substituted 2-Ethyl-4-nitroanilines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the reaction of 2-Ethyl-4-fluoro-1-nitrobenzene with various primary and secondary amines. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules. This guide delves into the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into the strategic considerations for successful synthesis.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry. The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] this compound is a valuable and versatile building block in this context. Its architecture features a fluorine atom that is highly activated for Nucleophilic Aromatic Substitution (SNAAr), primarily due to the potent electron-withdrawing effect of the ortho-nitro group.[3][4]

This reactivity allows for the facile and predictable introduction of a wide array of nitrogen-based nucleophiles, yielding N-substituted 2-ethyl-4-nitroaniline derivatives. These products serve as critical intermediates for a variety of pharmacologically active scaffolds, including kinase inhibitors and anti-inflammatory agents.[5] The subsequent reduction of the nitro group to a primary amine opens up a vast chemical space for further functionalization, making this initial SNAAr reaction a pivotal step in many synthetic routes.

Mechanistic Rationale: The Addition-Elimination Pathway

The reaction proceeds via a well-established two-step Nucleophilic Aromatic Substitution (SNAAr) mechanism, also known as the addition-elimination pathway.[4][6] Understanding this mechanism is critical for optimizing reaction conditions.

  • Nucleophilic Attack (Rate-Determining Step): The amine nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This step is typically the slowest (rate-determining) because it temporarily disrupts the aromaticity of the benzene ring.[6][7] The result is a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][8]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to the entire reaction. The powerful electron-withdrawing nitro group, positioned ortho to the site of attack, delocalizes the negative charge through resonance, significantly stabilizing this intermediate.[6]

  • Elimination & Aromaticity Restoration (Fast Step): The aromatic system is regenerated through the rapid expulsion of the fluoride ion, which is an effective leaving group in this context. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, facilitating the initial attack.[7][9]

The ethyl group at the C2 position has a minimal electronic effect compared to the nitro group but provides steric influence and modulates the lipophilicity of the resulting molecule, a key parameter in drug design.[10]

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Stabilized by NO₂) cluster_products Products Reactant 2-Ethyl-4-fluoro- 1-nitrobenzene + Amine (R₂NH) Intermediate σ-complex (Non-aromatic) Reactant->Intermediate Step 1: Addition (Rate-Determining) Product N-Substituted- 2-ethyl-4-nitroaniline + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The Addition-Elimination mechanism of SNAAr.

Experimental Design and Key Parameters

Successful execution of this SNAAr reaction hinges on the careful selection of several key parameters. The choices are interdependent and should be optimized for each specific amine substrate.

ParameterRecommended OptionsRationale & Expert Insights
Amine Nucleophile Primary & Secondary Aliphatic Amines (e.g., Morpholine, Piperidine), Aromatic Amines (e.g., Aniline)Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. Sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time).
Solvent Polar Aprotic: DMSO , DMF , NMP, AcetonitrileThese solvents effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction. DMSO and DMF are preferred for their high boiling points, allowing for elevated reaction temperatures.[5][11]
Base Inorganic: K₂CO₃ , Cs₂CO₃Organic: DIPEA , Et₃NA base is required to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the amine nucleophile. K₂CO₃ is a cost-effective and highly effective choice for most applications.[5][11] Use at least 2.0 equivalents.
Temperature 80 °C – 120 °CHeating is necessary to overcome the activation energy of the initial nucleophilic attack. Less reactive amines (e.g., anilines) may require temperatures towards the higher end of this range.[3][11] Reaction progress should be monitored to avoid decomposition at excessive temperatures.
Stoichiometry Amine: 1.1–1.5 eq.Base: 1.5–2.0 eq.A slight excess of the amine ensures the complete consumption of the limiting electrophile. A larger excess of the base ensures the reaction medium remains basic.

Standardized Laboratory Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental_Workflow A 1. Reagent Setup (Flask, Stir Bar) B 2. Inert Atmosphere (N₂ or Ar Purge) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C If incomplete E 5. Work-up (Quench & Extract) D->E If complete F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for SNAAr reactions.

Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol describes a typical procedure for reacting this compound with a reactive secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO (approx. 5-10 mL per gram of nitrobenzene).

  • Reagent Addition: Add morpholine (1.2 eq.) to the stirring suspension.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.[11]

  • Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(2-ethyl-4-nitrophenyl)morpholine.

Protocol 2: Downstream Reduction of the Nitro Group

The product from the SNAAr reaction is often carried forward by reducing the nitro group to an amine, creating a valuable diamine intermediate.

Materials:

  • N-Substituted-2-ethyl-4-nitroaniline (product from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Setup: In a suitable hydrogenation vessel, dissolve the N-substituted-2-ethyl-4-nitroaniline (1.0 eq.) in methanol or ethanol.[5]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge the system with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator at 1-4 atm).[12]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N¹,N¹-disubstituted-2-ethylbenzene-1,4-diamine, which can be used directly or purified further if necessary.

References

The Strategic Role of 2-Ethyl-4-fluoro-1-nitrobenzene in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in contemporary pharmaceutical synthesis. We will explore its physicochemical properties, detail its conversion to the crucial building block 2-ethyl-4-fluoroaniline, and provide a comprehensive protocol for the synthesis of a potent kinase inhibitor scaffold, the pyrimido[4,5-b]quinolines. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Intermediates

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely utilized strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable starting material in this context, providing a strategically functionalized aromatic ring.[1] The presence of the nitro and fluoro groups at specific positions allows for a sequence of selective chemical transformations, ultimately leading to complex heterocyclic structures with significant therapeutic potential.[1]

The primary application of this intermediate lies in its reduction to 2-ethyl-4-fluoroaniline, a versatile precursor for a range of bioactive molecules.[2] This aniline derivative is particularly instrumental in the synthesis of fused pyrimidine compounds, such as pyrimido[4,5-b]azepines and pyrimido[4,5-b]quinolines, which have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3][4] These kinases are critical targets in oncology, and their inhibition is a cornerstone of many targeted cancer therapies.[5][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of starting materials and intermediates is paramount for successful and safe synthesis. The properties of this compound and its key derivative, 2-ethyl-4-fluoroaniline, are summarized below.

PropertyThis compound2-ethyl-4-fluoroaniline
Molecular Formula C₈H₈FNO₂C₈H₁₀FN
Molecular Weight 169.15 g/mol [1][7]139.17 g/mol [5]
CAS Number 1089279-29-7331763-37-2[5]
Appearance Not specified (typically a liquid or low-melting solid)Liquid[8]
Purity ≥95%[1]95%[8]
Storage Room temperature, dry conditions[1]2-8°C, under inert atmosphere, protected from light[8]

Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the utilization of this compound in the synthesis of a pyrimido[4,5-b]quinoline scaffold, a known EGFR/HER2 inhibitor framework.

Protocol 1: Reduction of this compound to 2-ethyl-4-fluoroaniline

This protocol describes the catalytic hydrogenation of the nitro group to an aniline, a critical transformation for subsequent reactions. The methodology is adapted from established procedures for the reduction of substituted nitroaromatics.[9][10]

Workflow Diagram:

ReductionWorkflow A Dissolve 2-Ethyl-4-fluoro- 1-nitrobenzene in Ethanol B Add 10% Pd/C Catalyst A->B Reaction Setup C Purge with H₂ and Stir under H₂ Atmosphere B->C Hydrogenation D Monitor Reaction by TLC/LC-MS C->D Monitoring E Filter through Celite to Remove Catalyst D->E Work-up F Concentrate Filtrate under Reduced Pressure E->F Purification G Obtain 2-ethyl-4-fluoroaniline F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials and Reagents:

  • This compound

  • Ethanol (anhydrous)

  • 10% Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) to remove air.

  • Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-ethyl-4-fluoroaniline. The product is often of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2-ethyl-4-fluorophenyl)-4,6-dichloro-5-formylpyrimidin-2-amine

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 2-ethyl-4-fluoroaniline and a dichloropyrimidine derivative. This reaction is a key step in building the core structure of many kinase inhibitors.[6][8]

Workflow Diagram:

SNArWorkflow A Combine 2-ethyl-4-fluoroaniline, 2,4,6-trichloropyrimidine, and p-TsOH in DMF B Heat Reaction Mixture at 90°C A->B Reaction Setup C Monitor Reaction by TLC/LC-MS B->C Heating & Monitoring D Cool to Room Temperature and Pour into Ice Water C->D Work-up E Filter and Wash Precipitate D->E F Purify by Column Chromatography E->F Purification G Obtain Target Pyrimidine Derivative F->G

Caption: Workflow for the SNAr reaction to form the pyrimidine intermediate.

Materials and Reagents:

  • 2-ethyl-4-fluoroaniline (from Protocol 1)

  • 2,4,6-trichloropyrimidine

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a solution of 2-ethyl-4-fluoroaniline (1.0 mmol) in DMF (8 mL), add 2,4,6-trichloropyrimidine (1.2 mmol) and p-toluenesulfonic acid (4.0 mmol).

  • Stir the reaction mixture at 90°C under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by silica gel chromatography using a mixture of dichloromethane and methanol (e.g., 100:1 to 30:1 gradient) to afford the desired N-(2-ethyl-4-fluorophenyl)-4,6-dichloro-5-formylpyrimidin-2-amine.

Mechanism of Action and Therapeutic Relevance

The pyrimido[4,5-b]quinoline and related fused pyrimidine scaffolds synthesized from 2-ethyl-4-fluoroaniline are potent inhibitors of EGFR and HER2 tyrosine kinases.[3][4][11] These enzymes are members of the ErbB family of receptor tyrosine kinases and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[6]

Signaling Pathway Diagram:

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation HER2 HER2 PI3K PI3K HER2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-b]quinoline (Derived from this compound) Inhibitor->EGFR Inhibitor->HER2

Caption: Simplified EGFR/HER2 signaling pathways and the inhibitory action of pyrimido[4,5-b]quinoline derivatives.

In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. The synthesized inhibitors act as ATP-competitive binders in the kinase domain of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][6] By blocking these signals, the inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them valuable therapeutic agents.[12]

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, providing an efficient entry point to a variety of fluorinated aniline derivatives. Its application in the synthesis of potent EGFR/HER2 dual inhibitors highlights its value in the development of targeted cancer therapies. The protocols detailed in this guide offer a practical framework for the utilization of this versatile building block in a research and development setting.

References

Application Note and Experimental Protocol: Regioselective Nitration of 1-Ethyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental protocol for the nitration of 1-ethyl-3-fluorobenzene. The regioselectivity of electrophilic aromatic substitution is a critical consideration in the synthesis of substituted nitroaromatics, which are valuable intermediates in medicinal chemistry and materials science. This guide details a reliable method for the nitration of 1-ethyl-3-fluorobenzene, elucidates the mechanistic principles governing the reaction's regioselectivity, and emphasizes crucial safety protocols.

Introduction: The Challenge of Regioselectivity

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis. However, when the aromatic substrate bears multiple substituents, as in the case of 1-ethyl-3-fluorobenzene, predicting and controlling the position of nitration becomes a significant challenge. The directing effects of the existing substituents—the ethyl group and the fluorine atom—are the primary determinants of the isomeric product distribution.

The ethyl group is an activating, ortho, para-directing group due to its electron-donating inductive (+I) and hyperconjugation effects.[1][2] Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), yet it also directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance (+M) effect, where its lone pairs can participate in the π-system of the ring.[3][4] The interplay of these competing electronic effects dictates the regiochemical outcome of the nitration reaction.

Understanding these directing effects is paramount for designing a synthetic route that favors the desired isomer and minimizes the formation of unwanted byproducts, thereby simplifying purification and maximizing yield.

Mechanistic Rationale and Regiochemical Prediction

The nitration of 1-ethyl-3-fluorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.

The regioselectivity is determined by the stability of the Wheland intermediate (also known as the arenium ion or σ-complex) formed upon attack of the nitronium ion at different positions on the benzene ring.[5][6] The substituents on the ring influence the stability of these intermediates.

  • Ethyl Group (-CH₂CH₃): As an activating ortho, para-director, it stabilizes the positive charge in the Wheland intermediate when the attack occurs at the positions ortho or para to it.

  • Fluorine Atom (-F): While deactivating overall due to its inductive effect, the fluorine atom can stabilize the adjacent carbocation through resonance, making it an ortho, para-director.[3]

Considering the positions on the 1-ethyl-3-fluorobenzene ring:

  • Position 2: Ortho to the ethyl group and ortho to the fluorine.

  • Position 4: Para to the ethyl group and ortho to the fluorine.

  • Position 6: Ortho to the ethyl group and meta to the fluorine.

  • Position 5: Meta to both the ethyl and fluoro groups.

The combined directing effects of the ethyl and fluoro groups will predominantly favor substitution at the positions that are ortho and para to both substituents, leading to a mixture of 2-nitro-1-ethyl-3-fluorobenzene and 4-nitro-1-ethyl-3-fluorobenzene as the major products. Steric hindrance from the ethyl group may influence the ratio of these isomers.[7]

Caption: Workflow of the nitration of 1-ethyl-3-fluorobenzene.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 1-ethyl-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-Ethyl-3-fluorobenzene≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR
Dichloromethane (CH₂Cl₂)ACS ReagentEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAcros Organics
Deionized WaterN/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)

Safety Precautions
  • Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8][9] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[10]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[11] Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.

  • Waste Disposal: All acid and organic waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[12]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture contains the active nitrating agent, the nitronium ion (NO₂⁺).

  • Nitration Reaction:

    • In a separate flask, dissolve 5.0 g of 1-ethyl-3-fluorobenzene in 10 mL of dichloromethane.

    • Transfer this solution to a dropping funnel.

    • Add the solution of 1-ethyl-3-fluorobenzene dropwise to the cold, stirring nitrating mixture over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup and Isolation:

    • Carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker. This will quench the reaction and dilute the acids.

    • Transfer the resulting mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with two 30 mL portions of dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • 50 mL of cold deionized water.

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: This will generate CO₂ gas; vent the separatory funnel frequently.

      • 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a mixture of nitrated isomers.[13]

    • Purification of the isomers can be achieved by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

    • The identity and purity of the isolated isomers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Expected Results and Discussion

The nitration of 1-ethyl-3-fluorobenzene is expected to yield a mixture of isomeric products. The primary products will be 2-nitro-1-ethyl-3-fluorobenzene and 4-nitro-1-ethyl-3-fluorobenzene. The ratio of these isomers will depend on the precise reaction conditions, particularly the temperature. Careful control of the reaction temperature is essential to minimize the formation of dinitrated and other side products. The purification step is crucial for isolating the desired isomer for subsequent synthetic applications.

References

Application Note & Protocol: A Controlled, Multi-Step Laboratory-Scale Synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals[1]. The protocol detailed herein eschews direct nitration of an ethyl-substituted precursor, which often yields problematic isomeric mixtures, in favor of a more controlled, four-step sequence starting from 3-fluoroacetophenone. This method ensures high regioselectivity and delivers a product of high purity (≥98%) with a respectable overall yield[2][3]. The procedure involves nitration, followed by sequential reductions and an iodination step, offering a safer and more scalable process compared to alternative routes. This guide is intended for researchers and professionals in organic synthesis and drug development, providing not only a step-by-step protocol but also the underlying chemical principles and safety considerations.

Introduction and Synthetic Strategy

This compound is a valuable building block in organic synthesis. Its molecular structure, featuring nitro, fluoro, and ethyl groups, provides multiple points for further functionalization, making it an attractive starting material for creating complex target molecules[1].

The synthesis of specifically substituted nitroaromatics can be challenging. Direct electrophilic nitration of 1-ethyl-3-fluorobenzene, for instance, would likely result in a mixture of isomers due to the competing directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, complicating purification. Similarly, a Friedel-Crafts ethylation of 1-fluoro-4-nitrobenzene is synthetically unviable. The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring to such an extent that it fails to undergo Friedel-Crafts alkylation; in fact, nitrobenzene is often used as a solvent for such reactions due to its inertness[4][5].

Therefore, a robust and selective strategy is required. The method presented here builds the ethyl group from an acetyl precursor already positioned on the ring. This four-step synthesis, adapted from established patent literature, proceeds as follows[2][3]:

  • Nitration: 3-Fluoroacetophenone is nitrated to selectively install the nitro group at the desired position, yielding 1-(5-fluoro-2-nitrophenyl)ethanone.

  • First Reduction: The ketone is selectively reduced to a secondary alcohol, forming 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

  • Iodination: The hydroxyl group is converted into a more reactive leaving group, an iodide, to produce 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

  • Second Reduction: The C-I bond is reduced to a C-H bond, completing the transformation of the acetyl group into an ethyl group and yielding the final product.

This sequence provides excellent control over the regiochemistry, leading to a high-purity final product.

Overall Reaction Scheme

Reaction_Scheme Start 3-Fluoroacetophenone Inter1 1-(5-Fluoro-2-nitrophenyl)ethanone Start->Inter1 Fuming HNO₃ -15 to -5 °C Inter2 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Inter1->Inter2 NaBH₄ Solvent, 15-25 °C Inter3 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene Inter2->Inter3 P(Ph)₃, Imidazole, I₂ or MsCl, NaI Final This compound Inter3->Final NaBH₄ Solvent, 25-30 °C Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Iodination cluster_3 Step 4: Final Reduction & Purification s1_start Cool Fuming HNO₃ to -15 °C s1_add Add 3-Fluoroacetophenone (T < -5 °C) s1_start->s1_add s1_react Stir for 3h at -15 °C s1_add->s1_react s1_quench Quench on Ice-Water s1_react->s1_quench s1_filter Filter & Wash Solid s1_quench->s1_filter s2_dissolve Dissolve Ketone in MeOH s1_filter->s2_dissolve s2_add Add NaBH₄ at 0 °C s2_dissolve->s2_add s2_react Stir for 2h at RT s2_add->s2_react s2_quench Quench with HCl s2_react->s2_quench s2_extract Evaporate & Extract s2_quench->s2_extract s3_complex Form PPh₃/I₂ Complex s2_extract->s3_complex s3_add Add Alcohol Solution s3_complex->s3_add s3_react Stir for 4-6h at RT s3_add->s3_react s3_workup Workup & Extraction s3_react->s3_workup s4_dissolve Dissolve Iodide in MeOH s3_workup->s4_dissolve s4_add Add NaBH₄ at 25 °C s4_dissolve->s4_add s4_react Stir for 3h s4_add->s4_react s4_workup Quench & Extract s4_react->s4_workup s4_purify Vacuum Distillation (64-66 °C @ 0.1 Torr) s4_workup->s4_purify

References

Application Note: Comprehensive Characterization of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-fluoro-1-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, provides a versatile scaffold for the development of new chemical entities with enhanced biological activity.[1][2] The precise arrangement of these substituents significantly influences the compound's reactivity and its interactions with biological targets. Accurate and comprehensive characterization is therefore paramount to ensure the identity, purity, and stability of this compound, which are critical quality attributes in drug development and manufacturing.

This application note provides a detailed guide to the analytical methodologies for the thorough characterization of this compound. We will delve into spectroscopic, chromatographic, and spectrometric techniques, explaining the underlying principles and providing step-by-step protocols. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Molecular Structure and Properties

  • IUPAC Name: this compound[3]

  • CAS Number: 1089279-29-7[3][4]

  • Molecular Formula: C₈H₈FNO₂[1][3]

  • Molecular Weight: 169.15 g/mol [1][3][5]

PropertyValueSource
Molecular Weight169.15 g/mol [1][3][5]
XLogP3-AA2.7[3]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count1[5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and nitro substituents. For example, in the structurally similar 2,4-difluoronitrobenzene, the proton chemical shifts are observed around 8.19 ppm, 7.11 ppm, and 7.08 ppm.[6] Similarly, for 4-fluoronitrobenzene, aromatic proton signals are seen at approximately 8.29 ppm and 7.24 ppm.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the nitro group and the fluorine atom showing characteristic downfield shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. It provides a direct and sensitive probe of the fluorine's chemical environment.

Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This is often performed without proton decoupling to observe H-F couplings.

  • Data Interpretation:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C and ¹⁹F NMR spectra based on expected chemical shifts and correlations from 2D NMR experiments if necessary (e.g., HSQC, HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The nitro group (NO₂) has two strong and characteristic stretching vibrations, making it easily identifiable.[8]

  • Asymmetric NO₂ Stretch: Expected in the range of 1500-1570 cm⁻¹.

  • Symmetric NO₂ Stretch: Expected in the range of 1300-1370 cm⁻¹.

The C-F stretching vibration and aromatic C-H and C=C stretching and bending vibrations will also be present. The out-of-plane C-H bending modes can sometimes provide information about the substitution pattern on the benzene ring, though the presence of the nitro group can complicate this interpretation.[8][9]

Protocol: FT-IR Analysis

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Liquid/Solution: Place a drop of the neat liquid or a solution between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (NO₂, C-F, C=C aromatic, C-H aromatic, C-H aliphatic).

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and detection capabilities. The choice of the GC column is critical for achieving good resolution of the main component from any potential impurities.

Protocol: GC-FID Purity Analysis

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., acetone, dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC System:

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-1701) is recommended.[10] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Detector: FID, operated at 300°C.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including nitroaromatics.[11][12] Reversed-phase HPLC with UV detection is a common method for purity assessment.

Protocol: Reversed-Phase HPLC-UV Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 0.1-1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: A C18 or Phenyl-Hydride stationary phase is often used for the separation of nitroaromatic compounds.[11][13] Typical dimensions are 150 mm x 4.6 mm ID, with a 3.5 or 5 µm particle size.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.[11][12]

    • Flow Rate: 1.0 mL/min.[11]

    • Detector: UV detector set at a wavelength where the compound has strong absorbance, typically around 254 nm for nitroaromatic compounds.[11]

    • Injection Volume: 1-10 µL.[11]

  • Data Analysis:

    • Similar to GC, the purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.

Electron Ionization (EI-MS): In GC-MS, EI is a common ionization technique that produces a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) and other neutral fragments.

Protocol: GC-MS Analysis

  • GC Conditions: Use the same GC conditions as described in the GC-FID protocol.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Interpretation:

    • Identify the molecular ion peak corresponding to the molecular weight of this compound (169.15 g/mol ).[1][3][5]

    • Analyze the fragmentation pattern to confirm the structure.

Visual Workflow and Data Summary

Analytical Workflow Diagram

Analytical_Workflow cluster_Sample Sample: this compound cluster_Techniques Characterization Techniques cluster_Results Analytical Outcomes Sample Bulk Material NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Analysis IR FT-IR Spectroscopy Sample->IR Analysis GC Gas Chromatography (GC-FID/GC-MS) Sample->GC Analysis HPLC HPLC-UV Sample->HPLC Analysis Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure Functional Groups Purity Purity Assessment & Impurity Profiling GC->Purity Identity Identity Confirmation (Molecular Weight) GC->Identity via MS HPLC->Purity

Caption: Integrated analytical workflow for the comprehensive characterization of this compound.

Expected Analytical Data Summary
TechniqueParameterExpected Result for this compound
¹H NMR Chemical Shifts (δ)Signals for ethyl group (quartet ~2.7 ppm, triplet ~1.2 ppm) and 3 aromatic protons.
Coupling Constants (J)Characteristic ortho, meta, and para couplings for aromatic protons; ~7 Hz for ethyl group.
¹³C NMR Chemical Shifts (δ)Signals for 8 unique carbons, with C-NO₂ and C-F being significantly deshielded.
FT-IR Wavenumbers (cm⁻¹)Asymmetric NO₂ stretch (~1530 cm⁻¹), Symmetric NO₂ stretch (~1350 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹).
GC-FID Retention TimeA single major peak, with purity calculated as >95% (area %).
HPLC-UV Retention TimeA single major peak under reversed-phase conditions.
GC-MS (EI) Molecular Ion (m/z)[M]⁺˙ at 169.
Key Fragments (m/z)[M-NO₂]⁺, [M-C₂H₅]⁺, and other characteristic fragments.

Safety Precautions

This compound, like many nitroaromatic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before handling.[14][15] General precautions include:

  • Working in a well-ventilated fume hood.[14]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Avoiding inhalation, ingestion, and skin contact.[14][15]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of this important chemical intermediate. By following these protocols and understanding the principles behind them, researchers and drug development professionals can ensure the quality and consistency of their materials, which is a critical step in the development of new pharmaceuticals and agrochemicals.

References

The Strategic Utility of 2-Ethyl-4-fluoro-1-nitrobenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and the manipulation of nitroaromatic precursors are cornerstone tactics for medicinal chemists. 2-Ethyl-4-fluoro-1-nitrobenzene has emerged as a pivotal intermediate, offering a unique combination of functional groups that facilitate the construction of complex molecular architectures with desirable pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, tailored for researchers, scientists, and drug development professionals.

The intrinsic value of this compound lies in its trifecta of functional handles: the nitro group, the fluorine atom, and the ethyl substituent. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain transformations and, more importantly, serves as a masked amino group. The fluorine atom, a bioisostere of hydrogen with unique electronic properties, can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[1] The ethyl group provides a lipophilic handle that can be crucial for optimizing the pharmacokinetic properties of a molecule.

This document will primarily focus on the principal application of this compound: its conversion to the corresponding aniline, 3-ethyl-4-fluoroaniline, a key precursor in the synthesis of various bioactive compounds, particularly kinase inhibitors.

Core Application: A Gateway to Bioactive Anilines

The most significant application of this compound in medicinal chemistry is its role as a precursor to 3-ethyl-4-fluoroaniline. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation that unlocks a plethora of subsequent synthetic possibilities.

The Strategic Importance of 3-Ethyl-4-fluoroaniline

Substituted anilines are ubiquitous scaffolds in pharmaceutical agents. The 3-ethyl-4-fluoroaniline moiety is particularly valuable for several reasons:

  • Vector for Diversity: The amino group is a versatile nucleophile, readily participating in a wide range of C-N bond-forming reactions, such as amide bond formation, urea and thiourea synthesis, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2]

  • Modulation of Physicochemical Properties: The fluorine atom at the 4-position can significantly influence the pKa of the aniline, its lipophilicity, and its metabolic stability. This strategic placement is often employed to fine-tune the drug-like properties of a lead compound.

  • Kinase Hinge Binding: The aniline scaffold is a common feature in many kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the ATP-binding site of the kinase. The substituents on the aniline ring, such as the ethyl and fluoro groups, can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-4-fluoroaniline via Catalytic Hydrogenation of this compound

This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation, a clean and high-yielding method.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of palladium).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.

  • Inerting: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-ethyl-4-fluoroaniline.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-ethyl-4-fluoroaniline.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product3-Ethyl-4-fluoroaniline
Catalyst10% Pd/C (2 mol % Pd)
SolventEthanol
Hydrogen Pressure3 atm
Reaction Time4 hours
Yield>95%

Diagram of Synthetic Workflow:

G start Start: 2-Ethyl-4-fluoro- 1-nitrobenzene dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2, 3 atm) in Parr Apparatus add_catalyst->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Optional) (Chromatography/Distillation) concentrate->purify product Product: 3-Ethyl-4-fluoroaniline purify->product

Caption: Workflow for the synthesis of 3-ethyl-4-fluoroaniline.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

While specific drug synthesis pathways starting directly from this compound are often proprietary, we can construct a representative protocol for the synthesis of a common kinase inhibitor scaffold based on the known reactivity of 3-ethyl-4-fluoroaniline. This example illustrates the utility of this intermediate in constructing complex, medicinally relevant molecules.

Protocol 2: Synthesis of a Substituted Pyrimidine Amine (A Kinase Inhibitor Core)

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 3-ethyl-4-fluoroaniline and a dichlorinated pyrimidine, a common strategy for building kinase inhibitor backbones.

Materials:

  • 3-Ethyl-4-fluoroaniline (from Protocol 1)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 3-ethyl-4-fluoroaniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like diethyl ether or hexane. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired (2-chloro-pyrimidin-4-yl)-(3-ethyl-4-fluorophenyl)amine.

Diagram of Synthetic Transformation:

G cluster_reactants Reactants cluster_conditions Conditions Aniline 3-Ethyl-4-fluoroaniline Product Product: (2-chloro-pyrimidin-4-yl)- (3-ethyl-4-fluorophenyl)amine Aniline->Product Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Product Reagents DIPEA, n-Butanol Reagents->Product Heat Reflux Heat->Product

Caption: Synthesis of a key kinase inhibitor intermediate.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its primary utility as a precursor to 3-ethyl-4-fluoroaniline provides a reliable and efficient entry point to a diverse range of bioactive molecules, most notably kinase inhibitors for oncology and other therapeutic areas. The protocols outlined in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this valuable synthetic intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is poised to increase, solidifying its role in the future of drug discovery.

References

Troubleshooting & Optimization

purification of crude 2-Ethyl-4-fluoro-1-nitrobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 2-Ethyl-4-fluoro-1-nitrobenzene via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental workflow.

Product Information at a Glance

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its purity is critical for downstream applications. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the target compound and its impurities.

PropertyValueSource
Chemical Formula C₈H₈FNO₂[3][4]
Molecular Weight 169.15 g/mol [3][5]
Appearance Off-white to Yellow Solid or Liquid[6]
Storage Room temperature, in a dry, sealed container[1][6]
CAS Number 1089279-29-7[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Solvent Selection & Solubility

Question: What is the ideal solvent for recrystallizing this compound, and how do I determine it?

Answer: The perfect solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] This differential solubility is the cornerstone of recrystallization.[7][8] Given the compound's structure—an aromatic ring with moderate polarity from the nitro and fluoro groups, and nonpolar character from the ethyl group—solvents of intermediate polarity like ethanol, methanol, or isopropanol are excellent starting points.[9]

To experimentally determine the best solvent:

  • Place ~20-30 mg of your crude material into several test tubes.

  • Add a different potential solvent to each tube dropwise at room temperature (e.g., ethanol, methanol, hexane, ethyl acetate, toluene).

  • A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • After dissolution at high temperature, allow the solution to cool slowly. The best solvent will yield a high quantity of crystalline solid.

Question: My compound is either too soluble or not soluble enough in common single solvents. What is my next step?

Answer: This is a common challenge that can be addressed by using a mixed solvent system, also known as a solvent-antisolvent pair. This involves two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").

Workflow for Mixed Solvent Recrystallization:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual decrease in solubility will promote crystal formation.

Part 2: Troubleshooting the Recrystallization Process

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The absence of crystals upon cooling is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.[10][11]

Here are sequential troubleshooting steps:

  • Induce Nucleation: First, try to provide a surface for crystals to begin growing. This can be done by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal"—a tiny speck of the pure compound.[11][12]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.

  • Cool Further: If crystals still do not appear, place the flask in an ice-water bath to further decrease the compound's solubility.[8][12]

Question: My compound separated as an oil instead of crystals. What went wrong and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the concentration of impurities is very high.[10][12] An oil is undesirable because it traps impurities and rarely solidifies into a pure crystalline form.

Solutions for Oiling Out:

  • Reheat and Add Solvent: Warm the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, then attempt to cool the solution again, but much more slowly.[10]

  • Decrease the Cooling Rate: Insulate the flask by placing it on a wooden block or wrapping it in paper towels. Slow cooling is critical to allow molecules the time to arrange into an ordered crystal lattice rather than crashing out as a liquid.[10]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high, or there may be significant impurities. Try recrystallizing from a different solvent or solvent system.

Question: My final yield is very low. Where did my product go?

Answer: A poor yield (e.g., less than 50%) can be frustrating but is often preventable.[11] Several factors could be responsible:

  • Excessive Solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.[12]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[13]

  • Incomplete Crystallization: Be patient and allow the solution to cool for a sufficient amount of time, including a final period in an ice bath, to maximize crystal formation.[8]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (if insoluble impurities exist) Dissolve->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice-Water Bath Cool->IceBath VacuumFilter Vacuum Filtration (Isolate Crystals) IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Tree Start Solution Cooled, No Crystals Formed? TooMuchSolvent Too much solvent used? Start->TooMuchSolvent Yes Supersaturated Supersaturated? Start->Supersaturated No, solution is clear OiledOut Did the compound 'oil out'? Start->OiledOut No, an oil formed BoilOff Action: Boil off some solvent & re-cool. TooMuchSolvent->BoilOff Likely Induce Action: Scratch flask or add seed crystal. Supersaturated->Induce Likely ReheatAdd Action: Reheat, add more solvent, cool slowly. OiledOut->ReheatAdd

Caption: Decision tree for troubleshooting common crystallization problems.

Detailed Experimental Protocol: Recrystallization of this compound

Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[3][6] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum tubing

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate, swirling continuously. Add more solvent in small portions until the solid just dissolves completely.[13] Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the impurities.[12] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a wood block or paper towels) to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel.

  • Collection and Washing: Swirl the flask to create a slurry of crystals and pour it into the Büchner funnel with the vacuum applied. Transfer any remaining crystals with the help of a spatula and a minimal amount of the cold mother liquor. Wash the collected crystals with a very small amount of fresh, ice-cold solvent to rinse away any remaining soluble impurities.[12][13]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator.

  • Purity Assessment: Once dry, determine the weight to calculate the percent recovery. Assess the purity by measuring the melting point range; a sharp melting point close to the literature value indicates high purity.[8]

References

minimizing byproducts in the synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the development of pharmaceuticals and agrochemicals, 2-Ethyl-4-fluoro-1-nitrobenzene is crucial for synthesizing novel active ingredients.[1] However, its synthesis via electrophilic nitration of 1-ethyl-3-fluorobenzene is frequently plagued by the formation of undesired isomeric byproducts, complicating purification and reducing overall yield.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis. We will explore the root causes of byproduct formation and offer field-proven troubleshooting strategies and an optimized, alternative synthetic route to achieve high purity and yield.

Technical Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yields a mixture of nitro-isomers. Why is it not regioselective for the desired product?

A1: This is the most common issue and stems from the directing effects of the substituents on the starting material, 1-ethyl-3-fluorobenzene, during electrophilic aromatic substitution.[2]

  • Ethyl Group (-CH₂CH₃): This is an activating, ortho, para-directing group.[3] It donates electron density to the benzene ring, making the positions ortho (2 and 6) and para (4) to it more nucleophilic and thus more susceptible to attack by the nitronium ion (NO₂⁺).

  • Fluoro Group (-F): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction (deactivating the ring overall), it donates electron density through resonance to the ortho (2 and 4) and para (6) positions.

When both groups are present on 1-ethyl-3-fluorobenzene, their directing effects are cooperative towards certain positions. Both groups direct incoming electrophiles to the 2- and 4-positions. This results in a mixture of isomers, primarily the desired This compound (nitration at the 6-position, which is sterically less hindered and activated by the ethyl group) and the major byproduct 4-Ethyl-2-fluoro-1-nitrobenzene (nitration at the 5-position). The relative ratios are highly dependent on reaction conditions.[4]

Q2: How can I control the reaction conditions to favor the this compound isomer?

A2: While completely eliminating isomer formation in the direct nitration of 1-ethyl-3-fluorobenzene is challenging, you can influence the product ratio by carefully controlling reaction parameters:

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) generally increases selectivity. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for less-favored positions, leading to a wider range of byproducts.[5]

  • Nitrating Agent: The choice of nitrating agent is critical. Using a milder nitrating agent or a different solvent system can alter the regioselectivity. For instance, nitration systems like N₂O₅ in an ionic liquid have been shown to improve para-selectivity for alkylbenzenes.[6] Standard nitration with a mixture of concentrated nitric and sulfuric acids is highly aggressive and often leads to poor selectivity.[7][8]

Q3: I am observing di-nitrated products in my crude mixture. How can this be avoided?

A3: The formation of di-nitrated species occurs when the mono-nitrated product undergoes a second nitration. This is more likely if the reaction conditions are too harsh or the reaction is run for too long.

  • Control Stoichiometry: Use a precise molar equivalent of nitric acid (or slightly more, e.g., 1.05-1.1 equivalents) relative to the 1-ethyl-3-fluorobenzene. A large excess of the nitrating agent will drive the reaction towards di-nitration.

  • Reduce Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., GC-MS or TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Lower Temperature: As with improving selectivity, lower temperatures decrease the overall reaction rate, making it easier to stop the reaction after the first nitration. The presence of the first nitro group is deactivating, making the second nitration slower, but it can still occur under forcing conditions.[5][9]

Q4: What is the most reliable method to synthesize high-purity this compound and avoid isomers altogether?

A4: The most effective strategy to bypass the issue of isomeric byproducts is to avoid the direct nitration of 1-ethyl-3-fluorobenzene. A patented, multi-step synthesis starting from 3-fluoroacetophenone provides excellent control and results in a high-purity product.[10][11] This method builds the molecule in a sequence that definitively sets the position of the nitro group early on. The general pathway is:

  • Nitration of 3-fluoroacetophenone.

  • Reduction of the ketone to a secondary alcohol.

  • Conversion of the alcohol to an iodo group.

  • Reduction of the iodo group to complete the ethyl group.

This route is highly recommended for applications requiring high isomeric purity (>98%) and is suitable for industrial scale-up due to its milder conditions and improved safety profile.[10][11]

Q5: What are the best methods for purifying the final product and removing isomeric byproducts?

A5: If you have a mixture of isomers, separation can be difficult due to their similar physical properties.[12] However, several techniques can be employed:

  • Fractional Vacuum Distillation: The patent for the multi-step synthesis specifies collecting the final product at a specific temperature and pressure (64-66°C at 0.1 Torr), indicating that distillation is a viable method for purification.[10][11]

  • Column Chromatography: For lab-scale purifications, silica gel chromatography is a standard method. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide separation of the isomers.

  • Selective Reduction: A more complex chemical method involves selectively reducing the less sterically hindered nitro-isomers to their corresponding anilines using a reagent like a non-organic sulfide salt.[12] The resulting anilines have very different physical properties (e.g., polarity, basicity) from the unreacted hindered nitro-isomer, allowing for easy separation via extraction or chromatography.[12]

Visualizing Byproduct Formation

The following diagram illustrates the competing pathways in the direct nitration of 1-ethyl-3-fluorobenzene, leading to the desired product and the primary isomeric byproduct.

G cluster_products Electrophilic Attack at: reactant reactant reagent reagent intermediate intermediate product product byproduct byproduct A 1-Ethyl-3-fluorobenzene NO2 + HNO₃ / H₂SO₄ C Position 6 (ortho to Ethyl, para to Fluoro) NO2->C Pathway 1 (Favored) D Position 5 (para to Ethyl, ortho to Fluoro) NO2->D Pathway 2 (Competing) P1 This compound (Desired Product) C->P1 P2 4-Ethyl-2-fluoro-1-nitrobenzene (Major Byproduct) D->P2

Caption: Reaction pathways for the nitration of 1-ethyl-3-fluorobenzene.

Optimized Protocol for High-Purity Synthesis

This protocol is based on the isomer-avoiding multi-step synthesis described in the patent literature, which reliably produces this compound with a purity of ≥98%.[10][11]

Parameter Value / Reagent Purpose
Starting Material 3-FluoroacetophenoneAvoids direct nitration on the ethyl-fluoro-benzene ring.
Overall Yield >60%High efficiency across four steps.
Final Purity ≥98%Minimizes isomeric impurities.
Step 1: Nitration of 3-Fluoroacetophenone
  • Reaction Setup: Cool a suitable reactor to 0-5°C.

  • Reagent Addition: Slowly add 3-fluoroacetophenone to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Maintain the temperature between 0-10°C and stir for 2-4 hours, monitoring by TLC or GC.

  • Work-up: Carefully quench the reaction by pouring it onto ice. Extract the product, 1-(5-fluoro-2-nitrophenyl)ethanone, with an organic solvent (e.g., ethyl acetate). Wash the organic phase, dry it over sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction to Secondary Alcohol
  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

  • Reagent Addition: Cool the solution to 0-5°C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC).

  • Work-up: Quench the reaction with a dilute acid (e.g., 0.5 N HCl). Extract the product, 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, with an organic solvent, wash, dry, and concentrate.

Step 3: Iodination of the Alcohol
  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), combine triphenylphosphine and imidazole in a suitable solvent.

  • Reagent Addition: Add iodine (I₂) to the mixture. Then, add the alcohol product from Step 2.

  • Reaction: Stir the reaction at room temperature until the alcohol is consumed.

  • Work-up: Quench the reaction, separate the organic phase, and purify by concentration to obtain 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

Step 4: Final Reduction to Ethyl Group
  • Reaction Setup: Dissolve the iodo-compound from Step 3 in a solvent.

  • Reagent Addition: Add sodium borohydride (NaBH₄) in a controlled manner.

  • Reaction: Stir at 25-30°C for 2-4 hours.

  • Work-up and Purification: Quench the reaction with dilute acid. Extract with an organic solvent (e.g., isopropyl ether). Wash, concentrate, and purify the final product, This compound , by vacuum distillation, collecting the fraction at 64-66°C and 0.1 Torr.[10][11]

References

Technical Support Center: Column Chromatography Purification of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Ethyl-4-fluoro-1-nitrobenzene using column chromatography. It is designed to offer practical, field-proven insights and troubleshooting solutions to common challenges encountered during this critical purification step.

Foundational Principles: Why Column Chromatography for this compound?

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. Column chromatography is the preferred method for its purification due to its efficiency in separating the target compound from reaction byproducts and unreacted starting materials.[2]

The separation mechanism in column chromatography is based on the differential partitioning of the components of a mixture between a stationary phase (a solid adsorbent) and a mobile phase (a solvent or solvent mixture).[3] For this compound, a non-polar compound, normal-phase chromatography is typically employed. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the purification of this compound.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Post Post-Chromatography TLC_Analysis 1. TLC Analysis & Solvent System Optimization Column_Packing 2. Column Packing TLC_Analysis->Column_Packing Determine optimal mobile phase Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Prepare stationary phase Elution 4. Elution & Fraction Collection Sample_Loading->Elution Apply crude product Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Collect fractions Solvent_Removal 6. Solvent Removal & Product Isolation Fraction_Analysis->Solvent_Removal Identify pure fractions Pure_Product Pure_Product Solvent_Removal->Pure_Product Isolate final product

Caption: A typical workflow for column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[5] This will ensure good separation of the target compound from impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[6] A common starting point is a 9:1 hexane:ethyl acetate mixture.[5]

  • Ideal Rf Value: The ideal mobile phase will give the target compound, this compound, an Rf value between 0.2 and 0.4.[5] This ensures that the compound will travel down the column at a reasonable rate, allowing for effective separation.

Step 2: Column Packing

Proper column packing is critical to achieve good separation.[4] An unevenly packed column will lead to band broadening and poor resolution.[4]

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice for flash chromatography.[7]

  • Packing Method: Both dry packing and wet (slurry) packing methods can be used.[4][8] Wet packing is often preferred as it tends to produce a more uniform column bed.[4]

    • Wet Packing Procedure:

      • Prepare a slurry of silica gel in the initial, least polar mobile phase.

      • Pour the slurry into the column, ensuring no air bubbles are trapped.

      • Allow the silica gel to settle, and then gently tap the column to ensure a tightly packed bed.

      • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[2]

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.[8]

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[7][8]

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dry loading is a better option.[7][8]

    • Dissolve the crude product in a volatile solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[9]

    • Carefully add this powder to the top of the column.[9]

Step 4: Elution and Fraction Collection
  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.[9] For flash chromatography, positive pressure is applied to increase the flow rate.[2]

  • Gradient Elution: If the separation between the target compound and impurities is challenging, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.[10]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.

Step 5: Fraction Analysis

Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

Step 6: Solvent Removal and Product Isolation

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity. - Poorly packed column. - Overloading the column with the sample.[10]- Re-optimize the mobile phase using TLC. - Repack the column, ensuring a uniform bed. - Reduce the amount of sample loaded onto the column. A good starting point is to keep the mass of your crude sample between 1 to 5% of the total mass of the stationary phase.[4]
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Compound Does Not Elute (Stays at the Top) - Mobile phase is not polar enough. - The compound may have decomposed on the silica gel.[12]- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Test the stability of your compound on a small amount of silica gel before running the column.[12] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[12]
Band Tailing - The compound is interacting too strongly with the stationary phase. - The flow rate is too fast.[9]- Increase the polarity of the mobile phase to reduce strong interactions.[12] - Reduce the flow rate to allow for better equilibration.[9]
Cracked or Channeled Column Bed - The column ran dry. - The silica gel was not packed uniformly.- Always keep the solvent level above the top of the stationary phase. - Repack the column carefully.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the normal-phase chromatography of moderately polar to non-polar compounds like this compound. For challenging separations, especially with isomers, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[13][14]

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase is critical and should be determined by TLC analysis.[5] A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[6] The ratio of these solvents should be adjusted to achieve an Rf value of 0.2-0.4 for the target compound on a TLC plate.[5]

Q3: What are the safety precautions I should take when handling this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[15] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18][19][20]

Q4: How can I detect the colorless this compound in the collected fractions?

A4: Since this compound is an aromatic nitro compound, it can be visualized on a TLC plate under a UV lamp (254 nm).[21] Alternatively, staining the TLC plate with a suitable reagent, such as potassium permanganate, can also be used for visualization.

Q5: My compound seems to be streaking on the TLC plate. What does this mean and how can I fix it?

A5: Streaking on a TLC plate can indicate that the sample is too concentrated, the compound is degrading on the silica, or the mobile phase is not suitable. Try spotting a more dilute sample. If streaking persists, you may need to try a different solvent system or consider that your compound might be unstable on silica gel.[12]

References

Technical Support Center: Scale-Up of 2-Ethyl-4-fluoro-1-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 2-Ethyl-4-fluoro-1-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to assist you in overcoming challenges during the scale-up of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, robust and scalable production of this compound is critical.[1] This resource, grounded in established scientific principles and practical experience, will help you navigate potential hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significantly lower yield of this compound than expected based on our small-scale experiments. What are the likely causes and how can we improve the yield?

Answer:

Low yield during scale-up can be attributed to several factors, often related to reaction kinetics, mass transfer limitations, and temperature control.

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriately sized and designed agitator to maintain a homogenous reaction mixture. For viscous mixtures, consider using an overhead stirrer with a high-torque motor.

  • Poor Temperature Control: The nitration of aromatic compounds is a highly exothermic process.[2] Inadequate heat dissipation on a larger scale can lead to a runaway reaction, favoring the formation of byproducts and posing a significant safety risk.[2][3]

    • Solution: Implement a robust cooling system for the reactor. This may involve using a larger cooling jacket, a more efficient cooling fluid, or an external cooling loop. The addition of the nitrating agent should be done slowly and at a controlled rate to manage the heat generated.

  • Suboptimal Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, is crucial for efficient conversion.

    • Solution: Re-optimize the stoichiometry of your reagents at the larger scale. A slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of dinitro- and other over-nitrated byproducts.

  • Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome of the reaction.

    • Solution: A generalized and reliable method for the nitration of alkylbenzenes involves the slow and careful addition of the alkylbenzene to the pre-prepared and cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid).[4] This ensures that the nitronium ion (NO₂⁺) electrophile is readily available for the substitution reaction.

Issue 2: Formation of Isomeric Impurities

Question: Our product is contaminated with a significant amount of the isomeric byproduct, 4-Ethyl-2-fluoro-1-nitrobenzene. How can we improve the regioselectivity of the nitration?

Answer:

The formation of isomers is a common challenge in electrophilic aromatic substitution reactions.[4] The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In the case of 3-ethylfluorobenzene, both the ethyl and fluoro groups are ortho, para-directing. However, the position of nitration is a result of the interplay between electronic and steric effects.

Controlling Regioselectivity:

FactorInfluence on RegioselectivityRecommendation
Reaction Temperature Lower temperatures generally favor the formation of the para isomer over the ortho isomer due to steric hindrance.Maintain a low reaction temperature, typically between 0 and 5°C, during the addition of the nitrating agent.
Nitrating Agent The choice of nitrating agent can influence the isomer ratio.A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Exploring alternative nitrating agents, such as dinitrogen pentoxide in aprotic solvents, could be considered for improved regioselectivity, though this may introduce new challenges.[5]
Catalyst The use of solid acid catalysts, such as zeolites, has been shown to enhance para-selectivity in the nitration of some aromatic compounds.[6]While not a standard approach for this specific synthesis, investigating the use of a shape-selective catalyst could be a research direction for minimizing ortho-isomer formation.
Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the this compound from the reaction mixture. What are the recommended purification methods for this scale?

Answer:

Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the nature of the impurities and the scale of the operation.

Purification Workflow:

start Crude Reaction Mixture quench Quench with Ice-Water start->quench 1. Neutralize excess acid extract Solvent Extraction (e.g., Isopropyl Ether) quench->extract 2. Separate organic product wash Aqueous Washes (Water, NaHCO₃, Brine) extract->wash 3. Remove residual acids & salts dry Drying over Anhydrous Agent (e.g., Na₂SO₄) wash->dry 4. Remove water concentrate Solvent Removal (Rotary Evaporation) dry->concentrate 5. Remove extraction solvent distill Vacuum Distillation concentrate->distill 6. Purify by boiling point product Pure 2-Ethyl-4-fluoro- 1-nitrobenzene distill->product Final Product

Caption: Purification workflow for this compound.

Detailed Purification Steps:

  • Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice or into a large volume of ice-cold water. This neutralizes the excess nitrating acids and precipitates the crude product.

  • Extraction: The crude product is then extracted into a suitable organic solvent. Isopropyl ether has been reported as an effective solvent for this purpose.[7][8]

  • Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine (to aid in the separation of the aqueous and organic layers).

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: The final and most critical purification step for removing isomeric and other high-boiling impurities is vacuum distillation. Fractions should be collected at a specific temperature and pressure range. For this compound, a boiling point of 64-66°C at 0.1 Torr has been reported.[7][8]

Frequently Asked Questions (FAQs)

Safety Considerations

Q1: What are the primary safety hazards associated with the scale-up of this nitration reaction?

A1: The scale-up of nitration reactions presents several significant safety hazards that must be carefully managed:

  • Thermal Runaway: Nitration reactions are highly exothermic.[2] Inadequate temperature control can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture or explosion.[2]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[3][9]

  • Toxic Fumes: The reaction can produce toxic fumes, including nitrogen oxides (NOx), which are harmful if inhaled.[3]

  • Instability of Nitroaromatic Compounds: Nitroaromatic compounds can be thermally unstable and may decompose violently, especially in the presence of impurities or at elevated temperatures.[10][11][12]

Q2: What personal protective equipment (PPE) is essential when handling the reagents and products involved in this synthesis?

A2: A comprehensive PPE protocol is mandatory for ensuring personnel safety:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes of corrosive acids.[3]

  • Hand Protection: Use acid-resistant gloves, such as butyl rubber or Viton®, when handling concentrated nitric and sulfuric acids.

  • Body Protection: A chemical-resistant lab coat or apron should be worn to protect against spills.[3]

  • Respiratory Protection: All work with concentrated acids and the nitration reaction itself should be conducted in a well-ventilated fume hood.[3] If there is a risk of exposure to high concentrations of vapors or fumes, a NIOSH-approved respirator may be necessary.[3]

Q3: How should waste from the reaction be handled and disposed of?

A3: Proper waste management is crucial for both safety and environmental compliance.

  • Acidic Waste: The spent mixed acid should be neutralized before disposal. This can be achieved by slowly adding the acid to a large volume of a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, with cooling.[13][14]

  • Organic Waste: All organic solvents and residues should be collected in a designated, properly labeled waste container.[15] Do not mix incompatible waste streams. For example, organic waste should not be mixed with strong oxidizing agents.[15]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[15]

Analytical and Quality Control

Q4: What analytical methods are recommended for monitoring the reaction progress and ensuring the quality of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for effective process monitoring and quality control.

Analytical TechniqueApplication
Gas Chromatography (GC) Ideal for separating and quantifying the desired product from isomeric impurities and unreacted starting material. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.[16]
High-Performance Liquid Chromatography (HPLC) An alternative to GC, particularly useful if the compounds are not volatile or are thermally sensitive. A C18 reverse-phase column with a UV detector is a common setup.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. ¹⁹F NMR can also be very informative for fluorinated compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for identifying the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Materials:

  • 3-Ethylfluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Isopropyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.[4]

  • While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C.

  • Nitration Reaction: Cool the nitrating mixture to 0-5°C. Slowly add the 3-ethylfluorobenzene dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with isopropyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄ + HNO₃) H2SO4->Mix Slowly add HNO3 Conc. HNO₃ HNO3->Mix to H₂SO₄ Reaction Reaction at 0-5°C Mix->Reaction Add substrate to mixture Substrate 3-Ethylfluorobenzene Substrate->Reaction Quench Quench on Ice Reaction->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure Product Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Identifying Impurities in 2-Ethyl-4-fluoro-1-nitrobenzene via NMR

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of 2-Ethyl-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive technique, NMR provides detailed structural information crucial for ensuring the purity of pharmaceutical intermediates and final products.[1][2] This guide offers troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating Common NMR Challenges

This section addresses specific problems that can arise during the NMR analysis of this compound, providing step-by-step guidance to resolve them.

Issue 1: Unexpected Peaks in the Aromatic Region of the ¹H NMR Spectrum

Symptoms: You observe more than the expected three signals in the aromatic region (typically ~7.0-8.5 ppm) of the ¹H NMR spectrum.

Possible Causes & Solutions:

  • Presence of Regioisomeric Impurities: The synthesis of this compound can sometimes yield isomeric byproducts. The most common are:

    • 4-Ethyl-2-fluoro-1-nitrobenzene: This isomer will exhibit a different splitting pattern and chemical shifts in the aromatic region.

    • Starting Materials: Incomplete reaction could leave residual starting materials like 1-ethyl-3-fluorobenzene or nitrating agents.

    Troubleshooting Steps:

    • Analyze Coupling Patterns: Carefully examine the coupling constants (J-values) of the aromatic protons. The substitution pattern of this compound will result in a distinct set of doublet, triplet, and doublet of doublets. Compare these with known spectra of potential isomers.

    • 2D NMR Spectroscopy: If the ¹H spectrum is too complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to piece together the aromatic spin systems of different isomers. An HSQC spectrum correlates protons to their directly attached carbons, providing another layer of structural confirmation.[1]

    • Spiking Experiment: If you have a reference standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks will confirm the identity of the impurity.

  • Solvent Impurities: Residual protons in deuterated solvents or the presence of water can introduce extraneous peaks.

    • Check Solvent Purity: Always use high-purity deuterated solvents. Common solvents like Chloroform-d (CDCl₃) often show a residual peak at 7.26 ppm, and water can appear as a broad singlet anywhere from 1.5 to 4.7 ppm depending on the solvent and temperature.[3]

    • Use a Fresh Solvent Batch: If you suspect solvent contamination, prepare a new sample with a fresh bottle of deuterated solvent.

Issue 2: Broad or Distorted Peaks in the Spectrum

Symptoms: Instead of sharp, well-defined peaks, your spectrum shows broad signals, which can obscure coupling information and make integration unreliable.

Possible Causes & Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a common cause of broad peaks. The shimming process adjusts the magnetic field to be as uniform as possible across the sample.

    • Reshim the Spectrometer: Modern NMR spectrometers have automated shimming routines that are usually effective. If peaks remain broad, manual shimming may be necessary. Asymmetrically broadened lines can indicate a need to adjust higher-order Z shims.[4]

  • Sample Concentration and Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.

    • Dilute the Sample: Prepare a more dilute sample. For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[5]

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.

    • Filter the Sample: Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[6][7]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., metal ions) can cause significant line broadening.[5][8]

    • Purify the Sample: If paramagnetic contamination is suspected, further purification of the sample by chromatography or recrystallization may be necessary.

Issue 3: Inaccurate Peak Integration

Symptoms: The integration values of the peaks do not correspond to the expected proton ratios of this compound (e.g., the ethyl group's CH₂ and CH₃ should have a 2:3 ratio).

Possible Causes & Solutions:

  • Overlapping Peaks: If impurity peaks overlap with the signals of your target compound, the integration will be skewed.

    • Change the Solvent: The chemical shifts of protons can be solvent-dependent.[4][8] Acquiring a spectrum in a different deuterated solvent (e.g., Benzene-d₆ instead of CDCl₃) may resolve the overlapping signals.[9]

  • Poor Phasing and Baseline Correction: Incorrect phasing of the spectrum or a distorted baseline can lead to integration errors.

    • Careful Data Processing: Take care to properly phase the spectrum and apply a baseline correction before integrating the peaks.

  • Insufficient Relaxation Delay: For quantitative NMR, it is crucial to allow all protons to fully relax back to their equilibrium state between scans.

    • Increase the Relaxation Delay (d1): A longer relaxation delay (typically 5 times the longest T₁ relaxation time) is necessary for accurate integration.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While experimental conditions can cause slight variations, the expected chemical shifts are approximately as follows:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Ethyl -CH₂-~2.8~25Quartet
Ethyl -CH₃~1.3~14Triplet
Aromatic H-3~7.9~125Doublet of doublets
Aromatic H-5~7.2~115Doublet of doublets
Aromatic H-6~7.4~130Triplet
Aromatic C-1-~148Carbon attached to Nitro group
Aromatic C-2-~135Carbon attached to Ethyl group
Aromatic C-3-~125
Aromatic C-4-~165 (doublet due to C-F coupling)Carbon attached to Fluoro group
Aromatic C-5-~115
Aromatic C-6-~130

Note: These are estimated values. Actual shifts can vary based on solvent and concentration. It is always best to compare with a verified reference spectrum if available.

Q2: How can I distinguish this compound from its isomer, 4-Ethyl-2-fluoro-1-nitrobenzene, using ¹H NMR?

A2: The key lies in the substitution pattern on the aromatic ring, which dictates the coupling patterns of the aromatic protons.

  • This compound: You will observe three distinct aromatic signals with complex splitting (doublet of doublets, and a triplet).

  • 4-Ethyl-2-fluoro-1-nitrobenzene: This isomer also has three aromatic protons, but their chemical environments and coupling partners are different, leading to a different set of splitting patterns and chemical shifts. A detailed analysis of the coupling constants will be the most definitive way to differentiate them.

Q3: My sample is not very soluble. How can I obtain a good quality NMR spectrum?

A3: Solubility issues can be challenging. Here are a few approaches:

  • Try Different Deuterated Solvents: Test a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆).[9]

  • Increase the Temperature: For some compounds, solubility increases with temperature. Most NMR spectrometers are equipped with variable temperature units that allow you to acquire spectra at elevated temperatures.

  • Increase the Number of Scans: If the concentration is low, you can improve the signal-to-noise ratio by increasing the number of scans acquired.

Q4: What is the best way to prepare an NMR sample to minimize impurities?

A4: Proper sample preparation is critical for high-quality spectra.

Experimental Protocol: NMR Sample Preparation

  • Glassware and Equipment: Ensure all glassware (vial, Pasteur pipette) and the NMR tube are clean and dry to prevent contamination.[3]

  • Weighing the Sample: Accurately weigh approximately 1-5 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent to the vial.[5][6]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential.[3][5]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[4][10]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identification.

Logical Workflow for Impurity Identification

The following diagram illustrates a decision-making process for identifying unknown peaks in the NMR spectrum of this compound.

Impurity_Identification_Workflow Workflow for Impurity Identification start Start: Unexpected Peak(s) Observed in NMR Spectrum check_solvent Check for common solvent and water peaks. start->check_solvent solvent_impurity Impurity identified as solvent/water. Document and disregard. check_solvent->solvent_impurity Yes not_solvent Peaks do not match known solvent impurities. check_solvent->not_solvent No analyze_aromatic Analyze splitting patterns and coupling constants in the aromatic region. not_solvent->analyze_aromatic isomeric Does the pattern suggest a regioisomer (e.g., 4-Ethyl-2-fluoro-1-nitrobenzene)? analyze_aromatic->isomeric isomer_confirmed Potential regioisomer. Confirm with 2D NMR (COSY, HSQC) or a reference standard. isomeric->isomer_confirmed Yes not_isomer Pattern does not match expected isomers. isomeric->not_isomer No check_starting_materials Compare chemical shifts to known starting materials (e.g., 1-ethyl-3-fluorobenzene). not_isomer->check_starting_materials starting_material Does it match a starting material? check_starting_materials->starting_material sm_confirmed Impurity is a residual starting material. Quantify if necessary. starting_material->sm_confirmed Yes unknown_impurity Impurity is an unknown byproduct. Further characterization needed (e.g., LC-MS, HRMS, advanced NMR). starting_material->unknown_impurity No

Caption: A decision tree for the systematic identification of impurities.

References

Technical Support Center: Optimizing Solvent Selection for Reactions Involving 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced guidance on handling 2-Ethyl-4-fluoro-1-nitrobenzene. This molecule, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure that makes solvent selection a critical parameter for successful reaction outcomes.[1][2] The presence of a strongly electron-withdrawing nitro group and an activatable fluorine leaving group dictates its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

This guide is structured to address the most common challenges and questions that arise during experimental work. It moves from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and mechanistic explanations to empower you to make informed decisions in your solvent selection process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What is the primary mode of reactivity for this compound? A1: The primary and most synthetically useful reaction for this substrate is Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful electron-withdrawing group, which lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. The fluorine atom at the 4-position is activated by the nitro group and serves as an excellent leaving group.[2][3]

Q2: Why is solvent selection so critical for SNAr reactions with this compound? A2: Solvent choice directly influences reaction rates and outcomes by orders of magnitude in SNAr reactions.[4][5][6] The solvent's primary roles are to:

  • Solubilize Reactants: Ensure the substrate and the nucleophile are in the same phase to react.

  • Stabilize Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The solvent's ability to stabilize this complex is crucial.

  • Modulate Nucleophile Reactivity: The solvent can either enhance or suppress the strength of the nucleophile.

Incorrect solvent choice can lead to extremely slow or non-existent reactions, or the formation of unwanted by-products.

Q3: What are the key solvent properties I should consider? A3: The most critical distinction is between polar aprotic and polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are generally the best choice for SNAr reactions involving anionic nucleophiles. They possess high dipole moments to dissolve polar species but lack acidic protons. This means they effectively solvate the counter-ion (e.g., K⁺, Na⁺) but leave the anionic nucleophile "bare" and highly reactive.[4][5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) should generally be avoided for SNAr with strong anionic nucleophiles. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity and availability to attack the aromatic ring.[7]

Q4: What are the main safety hazards associated with this compound? A4: According to its GHS classification, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]

Part 2: Troubleshooting Guide for SNAr Reactions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: The reaction is very slow or has not proceeded to completion.

Plausible Cause: Your chosen solvent is likely deactivating the nucleophile or failing to adequately stabilize the Meisenheimer intermediate. This is a classic symptom of using a protic or nonpolar solvent for an SNAr reaction with an anionic nucleophile.

Scientific Rationale: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. Polar aprotic solvents accelerate this step dramatically. They create a more favorable energetic pathway by poorly solvating the anionic nucleophile (increasing its ground state energy) and strongly solvating the transition state and the delocalized negative charge of the Meisenheimer complex.[4][6]

Solution & Optimization Strategy: Switch to a high-polarity aprotic solvent. The most common and effective choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

  • For High Temperatures: DMSO and NMP are excellent choices for less reactive nucleophiles that require significant thermal energy, due to their high boiling points.

  • For Easier Work-up: Acetonitrile and Acetone have lower boiling points and are more easily removed under vacuum, simplifying product isolation.

Experimental Protocol: Solvent Screening for SNAr Reactions
  • Preparation: Set up four identical small-scale reactions (e.g., in 5 mL microwave vials with stir bars) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To each vial, add this compound (1.0 eq), the nucleophile (1.1-1.2 eq), and a suitable base if required (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent:

    • Vial 1: DMSO

    • Vial 2: DMF

    • Vial 3: NMP

    • Vial 4: Acetonitrile

  • Reaction: Stir all four reactions at the same temperature (e.g., start at 80 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting material and the formation of the product.

  • Analysis: The solvent that provides the fastest conversion with the cleanest product profile is the optimal choice for a larger-scale reaction.

Problem 2: Difficulty with product isolation due to a high-boiling point solvent.

Plausible Cause: You have successfully used a solvent like DMSO or NMP, but are now struggling to remove it during the work-up phase.

Scientific Rationale: Solvents like DMSO (B.P. 189 °C) and NMP (B.P. 202 °C) cannot be easily removed on a standard rotary evaporator. Attempting to do so at high temperatures can lead to product decomposition.

Solution & Optimization Strategy: The preferred method is a liquid-liquid extraction work-up. These polar aprotic solvents are typically miscible with water.

Experimental Protocol: Work-up and Extraction from High-Boiling Solvents
  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing a significant volume of cold water (typically 10-20 times the volume of the reaction solvent). The desired organic product will often precipitate if it is a solid, or will form an organic layer.[12]

  • Extraction: Extract the aqueous mixture 3-4 times with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[12] The product will move into the organic layer, while the high-boiling solvent (DMSO, DMF) will remain in the aqueous phase.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water (to remove residual high-boiling solvent).

    • Saturated aqueous sodium bicarbonate (if an acidic workup was used or to remove acidic byproducts).[12]

    • Saturated aqueous sodium chloride (brine) (to help break emulsions and begin the drying process).[12]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile extraction solvent using a rotary evaporator to isolate the crude product.

Part 3: Data & Visualization

For quick reference, the properties of commonly used solvents in SNAr reactions are summarized below.

Table 1: Properties of Common Solvents
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)ClassificationKey Considerations
DMSO C₂H₆OS18947.2Polar AproticExcellent solvent, high temp, difficult to remove.
DMF C₃H₇NO15336.7Polar AproticGood solvent, high temp, can decompose.
NMP C₅H₉NO20232.2Polar AproticVery stable at high temps, difficult to remove.
Acetonitrile C₂H₃N8237.5Polar AproticGood solvent, easy to remove, lower temp reactions.
Acetone C₃H₆O5620.7Polar AproticModerate polarity, very easy to remove, low temp.
Ethanol C₂H₆O7824.5Polar ProticAvoid for anionic nucleophiles due to H-bonding.
Water H₂O10080.1Polar ProticAvoid for anionic nucleophiles due to H-bonding.
Diagrams

Visual aids to assist in understanding the solvent selection process and reaction mechanism.

Solvent_Selection_Workflow start Start: Define Reaction reaction_type Reaction Type? start->reaction_type snar_check S(N)Ar with Anionic Nucleophile? reaction_type->snar_check solubility_check Are reactants soluble in non-polar solvents? snar_check->solubility_check No use_polar_aprotic Strongly Recommend: Polar Aprotic Solvent snar_check->use_polar_aprotic Yes reconsider Re-evaluate Reaction Type or Consult Literature solubility_check->reconsider temp_req High Temperature Required (>100°C)? workup_pref Easy Work-up (Low B.P.) Preferred? temp_req->workup_pref No use_dmso_nmp Use DMSO or NMP temp_req->use_dmso_nmp Yes workup_pref->use_dmso_nmp No use_mecn_acetone Use Acetonitrile or Acetone workup_pref->use_mecn_acetone Yes use_polar_aprotic->temp_req

Caption: Decision workflow for selecting an appropriate solvent.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products Reactants This compound + Nucleophile (Nu⁻) Meisenheimer σ-complex (Charge Delocalized) Reactants->Meisenheimer Nucleophilic Attack Solvent_A Polar Aprotic Solvent (e.g., DMSO) Solvent_A->Reactants Poorly solvates Nu⁻, increasing its reactivity Solvent_A->Meisenheimer Stabilizes complex and transition state Products Substituted Product + Fluoride (F⁻) Meisenheimer->Products Loss of Leaving Group

Caption: Role of a polar aprotic solvent in the S(N)Ar mechanism.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4-fluoro-1-nitrobenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral interpretation. It delves into the structural nuances revealed by chemical shifts, coupling constants, and multiplicity patterns, comparing them with related compounds to provide a comprehensive understanding of substituent effects in aromatic systems.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) in this context—NMR provides a detailed map of the molecular framework. The spectrum reveals not only the different electronic environments of protons but also their spatial relationships through spin-spin coupling.

This compound is a substituted aromatic compound where the interplay of electron-withdrawing and electron-donating groups creates a distinct and informative ¹H NMR spectrum. The strongly deactivating nitro group, the inductively withdrawing but π-donating fluorine atom, and the weakly activating ethyl group each exert a unique influence on the chemical shifts and coupling patterns of the aromatic protons. Understanding these effects is crucial for confirming the compound's identity and purity.

Predicted ¹H NMR Spectrum Analysis of this compound

The structure of this compound presents five distinct sets of protons, leading to five unique signals in the ¹H NMR spectrum.

  • Three Aromatic Protons: H-3, H-5, and H-6

  • Two Aliphatic Protons: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituent.

Chemical Shift (δ) Predictions

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal upfield.[1][2][3]

  • Aromatic Region (δ 7.0 - 8.5 ppm): The powerful electron-withdrawing nature of the nitro (-NO₂) group dominates this region, shifting all aromatic protons significantly downfield compared to benzene (δ ~7.3 ppm).[1][4]

    • H-3: Positioned ortho to the -NO₂ group, this proton is expected to be the most deshielded of the aromatic protons due to the strong anisotropic and inductive effects of the nitro group. Its signal will likely appear furthest downfield.

    • H-5: This proton is ortho to the fluorine atom and meta to the nitro and ethyl groups. Fluorine's high electronegativity causes a deshielding effect, while its lone pairs can contribute to shielding via resonance. This proton's chemical shift will be a balance of these competing influences.

    • H-6: Located meta to the -NO₂ group, it experiences less deshielding from this group compared to H-3. The adjacent electron-donating ethyl group will provide a slight shielding effect.

  • Aliphatic Region (δ 1.0 - 3.0 ppm):

    • Methylene Protons (-CH₂-): These benzylic protons are attached to a carbon directly bonded to the aromatic ring.[3] Their chemical shift is typically around 2.5 ppm, but the proximity to the deshielding nitro group will likely shift this signal further downfield, possibly towards δ 2.8 - 3.0 ppm.

    • Methyl Protons (-CH₃-): These protons are furthest from the ring's electronic effects and will be the most shielded, appearing furthest upfield as a characteristic triplet.

Integration

The integral trace for each signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio would be:

  • H-3 : H-5 : H-6 : -CH₂- : -CH₃- = 1 : 1 : 1 : 2 : 3

Splitting Patterns and Coupling Constants (J)

Spin-spin coupling provides connectivity information. The multiplicity of a signal is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), reveals the type of coupling.[5][6]

  • Aromatic Protons:

    • H-6: It is coupled only to H-5. This ortho coupling (³J) is typically strong (7-10 Hz), resulting in a doublet .[7]

    • H-5: This proton is coupled to H-6 (ortho, ³J ≈ 7-10 Hz) and the ¹⁹F atom at C-4 (ortho, ³JHF ≈ 6-10 Hz). The similar magnitude of these couplings may result in a triplet . A slight difference would yield a doublet of doublets .

    • H-3: This proton is coupled to H-5 (meta, ⁴J ≈ 2-3 Hz) and the ¹⁹F atom (meta, ⁴JHF ≈ 2-4 Hz). This will likely appear as a narrow triplet or a doublet of doublets .

  • Ethyl Group Protons:

    • Methylene Protons (-CH₂-): These two protons are coupled to the three equivalent protons of the methyl group. Following the (n+1) rule (3+1=4), their signal will be a quartet .

    • Methyl Protons (-CH₃-): These three protons are coupled to the two equivalent protons of the methylene group. Their signal (2+1=3) will be a triplet .

The causal relationship between neighboring protons and their splitting patterns is a foundational principle of NMR. The magnetic field of one set of protons influences the magnetic environment of its neighbors, leading to the splitting of signals into multiple lines.

Comparative Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

Alternative 1: 4-Fluoro-1-nitrobenzene
  • Structural Difference: Lacks the C-2 ethyl group.

  • Spectral Impact: This molecule possesses a C₂ axis of symmetry. Consequently, the protons ortho to the nitro group (H-2, H-6) are chemically equivalent, as are the protons ortho to the fluorine (H-3, H-5). This results in a simplified aromatic region, typically showing two signals that appear as complex multiplets (often resembling two triplets or doublets of doublets) due to H-H and H-F coupling.[8][9][10] The introduction of the ethyl group in our target molecule breaks this symmetry, resolving the aromatic region into three distinct signals.

Alternative 2: 2-Ethyl-1-nitrobenzene
  • Structural Difference: Lacks the C-4 fluorine atom.

  • Spectral Impact: The ¹H NMR spectrum of 2-ethylnitrobenzene displays four signals in the aromatic region, often with significant overlap and complex splitting patterns.[11][12] Replacing H-4 with a fluorine atom in our target molecule removes one aromatic signal and, crucially, introduces ¹H-¹⁹F coupling. This simplifies the total number of aromatic protons but adds complexity to the signals of the neighboring protons (H-3 and H-5), providing a clear spectral marker for the fluorine's position.

Data Summary
CompoundProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
This compound H-3~8.2 - 8.4dd or t⁴J(H,H) ≈ 2-3; ⁴J(H,F) ≈ 2-4
H-5~7.3 - 7.5t or dd³J(H,H) ≈ 7-10; ³J(H,F) ≈ 6-10
H-6~7.5 - 7.7d³J(H,H) ≈ 7-10
-CH₂-~2.8 - 3.0q³J(H,H) ≈ 7.5
-CH₃-~1.2 - 1.4t³J(H,H) ≈ 7.5
4-Fluoro-1-nitrobenzene [8]H-2, H-6~8.29m (dd)³J(H,H) ≈ 9.2; ⁴J(H,F) ≈ 4.9
H-3, H-5~7.24m (td)³J(H,H) ≈ 9.2; ³J(H,F) ≈ 8.2
2-Ethyl-1-nitrobenzene [11][13]Aromatic~7.2 - 7.8mComplex overlapping signals
-CH₂-~2.8q³J(H,H) ≈ 7.6
-CH₃-~1.3t³J(H,H) ≈ 7.6

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and spectrometer frequency.

Visualizing Molecular Connectivity

The following diagram illustrates the key through-bond coupling relationships that determine the splitting patterns in the aromatic region of this compound.

Caption: J-coupling pathways in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. Each step is designed to minimize artifacts and ensure data integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of this compound.[14] Using a sufficient quantity is critical to achieve a good signal-to-noise ratio without resorting to an excessive number of scans, which can prolong experiment time.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[14][15]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm. TMS is chemically inert and provides a sharp, single peak that does not interfere with most sample signals.

  • Dissolution & Transfer: Dissolve the sample completely in a small vial before transferring the solution to the NMR tube. This ensures homogeneity.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] This step is non-negotiable; it removes any particulate matter that would severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[14]

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

Step 2: Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample in the spectrometer.

  • Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. A stable lock is paramount for maintaining field stability throughout the experiment.

  • Shimming: The instrument performs an automated shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Manual shimming may be required for difficult samples to achieve narrow, symmetrical peak shapes. Poor shimming is a common source of distorted and broad peaks.

  • Acquisition:

    • Acquire a standard ¹H spectrum using default parameters (e.g., 8-16 scans).

    • The free induction decay (FID) signal is recorded.

  • Processing:

    • Fourier Transform: The FID (time-domain data) is converted into the spectrum (frequency-domain data) via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Baseline Correction: A baseline correction algorithm is applied to ensure the baseline is flat and at zero intensity.

    • Calibration: The spectrum is calibrated by setting the TMS peak to exactly δ 0.00 ppm.

    • Integration: The peak areas are integrated to determine the relative ratios of the different protons.

This rigorous protocol ensures that the resulting spectrum is a true and accurate representation of the molecule's structure, providing trustworthy data for analysis and publication.

References

A Researcher's Guide to the Synthesis of Substituted Nitroaromatics: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitroaromatic compounds are foundational pillars in the landscape of modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1][2] The strategic introduction of a nitro group onto an aromatic scaffold can dramatically alter its electronic properties and reactivity, paving the way for a diverse array of subsequent chemical transformations. However, the synthesis of these valuable molecules is not a one-size-fits-all endeavor. The choice of synthetic route is paramount and dictated by factors such as the nature of the starting material, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

This guide provides a comprehensive comparison of the three primary strategies for synthesizing substituted nitroaromatics: classical electrophilic nitration, nucleophilic aromatic substitution (SNAr), and modern transition-metal-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings, practical considerations, and experimental data for each approach, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Electrophilic Aromatic Nitration: The Workhorse of Nitroaromatic Synthesis

Electrophilic aromatic substitution (SEAr) is the most traditional and widely employed method for the direct introduction of a nitro group onto an aromatic ring.[3] The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic system.[4][5]

Mechanism and Causality of Reagent Choice

The nitronium ion is commonly generated by the reaction of concentrated nitric acid with a strong dehydrating agent, most frequently concentrated sulfuric acid.[1][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

The choice of nitrating agent and reaction conditions is critical and depends on the reactivity of the aromatic substrate.[2] For highly activated aromatic rings, such as phenols and anilines, dilute nitric acid may be sufficient.[7] However, for less reactive or deactivated rings, stronger nitrating conditions, such as the classic mixed acid system, are necessary.[8] The use of a strong acid catalyst not only generates the electrophile but also increases the electrophilicity of the nitronium ion, driving the reaction forward.

Regioselectivity: A Predictable Outcome

A key advantage of electrophilic nitration is its generally predictable regioselectivity, which is governed by the electronic nature of the substituents already present on the aromatic ring.[9]

  • Activating Groups (e.g., -OH, -NH₂, -OR, -alkyl) are ortho, para-directing because they donate electron density to the ring, stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the attack at these positions.[10]

  • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are meta-directing. These groups withdraw electron density from the ring, destabilizing the σ-complex, with the meta position being the least destabilized.[9]

However, steric hindrance can also play a significant role, often favoring the para product over the ortho product, especially with bulky substituents.[11]

Limitations and Challenges

Despite its widespread use, electrophilic nitration suffers from several significant drawbacks:

  • Harsh Reaction Conditions: The use of strong acids can be problematic for substrates bearing acid-sensitive functional groups.[12]

  • Poor Regioselectivity with Multiple Substituents: When multiple substituents are present, predicting the major product can be challenging, often leading to mixtures of isomers that are difficult to separate.

  • Over-Nitration: Highly activated rings can be susceptible to the introduction of multiple nitro groups.[7]

  • Safety Concerns: Nitrating agents can be highly corrosive and pose explosion hazards if not handled with extreme care.

Experimental Protocol: Nitration of Toluene

Objective: To synthesize a mixture of ortho- and para-nitrotoluene via the electrophilic nitration of toluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool.

  • In a separate flask, cool 10 mL of toluene in the ice bath.

  • Slowly add the cooled nitrating mixture to the toluene dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Carefully pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel. The organic layer (containing the nitrotoluenes) will be the upper layer.

  • Separate the layers and wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the product.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of substituted nitroaromatics, particularly when the desired substitution pattern is not readily accessible through electrophilic nitration.[13] In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group.[14]

Mechanism and the Role of the Nitro Group

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity of the ring is temporarily broken in this step. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of a nitro group, particularly at the ortho or para position to the leaving group, is crucial for the SNAr reaction to occur. The nitro group's strong electron-withdrawing ability stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[13]

Advantages and Key Considerations

The SNAr reaction offers several advantages over electrophilic nitration:

  • High Regioselectivity: The position of substitution is precisely controlled by the location of the leaving group.

  • Milder Conditions: SNAr reactions can often be carried out under milder, non-acidic conditions, making them compatible with a wider range of functional groups.

  • Introduction of Diverse Functionality: A wide variety of nucleophiles can be employed, allowing for the introduction of diverse functional groups such as ethers, amines, and thiols.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions.[14] This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine

Objective: To synthesize 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene via an SNAr reaction.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Hydrazine hydrate (64-65%)

  • Ethanol (95%)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5 g of 1-chloro-2,4-dinitrobenzene in 25 mL of 95% ethanol by warming gently.

  • Slowly add 2.5 mL of hydrazine hydrate to the solution. A vigorous reaction will occur, and the product will begin to precipitate.

  • Attach a reflux condenser and heat the mixture on a water bath for one hour.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenylhydrazine.

Modern Transition-Metal-Catalyzed Routes: Expanding the Synthetic Toolbox

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of substituted nitroaromatics, overcoming many of the limitations of classical methods.[17] These reactions often proceed under mild conditions with high functional group tolerance and excellent regioselectivity.

Buchwald-Hartwig Amination of Nitroarenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18] While traditionally used for the synthesis of a wide range of arylamines, recent advancements have enabled the use of nitroarenes as coupling partners.[19] This approach allows for the direct amination of nitroaromatic compounds, providing a more convergent and efficient route to nitro-substituted anilines. The proposed mechanism involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex.[19]

Suzuki-Miyaura Coupling of Nitroarenes

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[20] Remarkably, recent studies have demonstrated that nitroarenes can serve as electrophilic coupling partners in this reaction, enabling the synthesis of nitro-substituted biaryls.[21][22] This transformation proceeds via the cleavage of the aryl-nitro bond by the palladium catalyst.[21]

Comparative Analysis and Performance Data

FeatureElectrophilic NitrationNucleophilic Aromatic Substitution (SNAr)Transition-Metal-Catalyzed Cross-Coupling
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionCross-Coupling
Key Reagents HNO₃, H₂SO₄Nucleophile, Aryl Halide with EWGPd Catalyst, Ligand, Base, Coupling Partner
Substrate Scope Broad for electron-rich arenesActivated aryl halidesBroad, including nitroarenes as substrates
Regioselectivity Governed by existing substituentsDetermined by leaving group positionDetermined by coupling partner position
Functional Group Tolerance Poor for acid-sensitive groupsGood for non-nucleophilic groupsGenerally excellent
Reaction Conditions Often harsh (strong acids)Generally mild to moderateGenerally mild
Key Advantage Direct introduction of nitro groupHigh regioselectivity, diverse nucleophilesHigh functional group tolerance, novel bond formations
Key Disadvantage Isomer mixtures, harsh conditionsRequires activated substrateCatalyst cost and sensitivity

Conclusion

The synthesis of substituted nitroaromatics is a mature field of organic chemistry that continues to evolve with the development of new and innovative methodologies. While classical electrophilic nitration remains a valuable and widely practiced technique, its limitations in terms of regioselectivity and functional group tolerance have spurred the development of alternative strategies. Nucleophilic aromatic substitution offers a highly regioselective and complementary approach for the synthesis of a wide range of substituted nitroaromatics. Furthermore, the advent of modern transition-metal-catalyzed cross-coupling reactions has opened up new avenues for the construction of complex nitroaromatic compounds with unprecedented efficiency and precision.

The optimal choice of synthetic route will always depend on the specific target molecule and the available starting materials. A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful synthetic tools is therefore essential for any researcher working in the fields of medicinal chemistry, materials science, and drug development.

References

A Comparative Spectroscopic Guide to 2-Ethyl-4-fluoro-1-nitrobenzene and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations of aromatic compounds play a pivotal role in determining their biological activity and synthetic utility.[1] Among these, substituted nitrobenzenes are crucial intermediates. This guide provides a comprehensive spectroscopic comparison of 2-Ethyl-4-fluoro-1-nitrobenzene and its key isomers, offering insights into how subtle changes in substituent positions manifest in their spectral data. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting chemical reactivity.

Introduction to the Analyzed Compounds

The subject of this guide is this compound, a halogenated nitroaromatic compound with significant applications in the synthesis of bioactive molecules.[1][2] Its chemical structure consists of a benzene ring substituted with a nitro group at position 1, an ethyl group at position 2, and a fluorine atom at position 4. For a robust comparative analysis, we will be examining it alongside its isomers: 4-Ethyl-1-fluoro-2-nitrobenzene and 2-Ethyl-1-fluoro-4-nitrobenzene. The distinct placement of the electron-withdrawing nitro group and the electron-donating ethyl group, in conjunction with the electronegative fluorine atom, creates unique electronic environments within each molecule, which are directly reflected in their spectroscopic profiles.

Molecular Structures:

  • This compound: C₈H₈FNO₂[1][3]

  • 4-Ethyl-1-fluoro-2-nitrobenzene: C₈H₈FNO₂[2]

  • 2-Ethyl-1-fluoro-4-nitrobenzene: C₈H₈FNO₂

Although these isomers share the same molecular formula and weight, their differing substitution patterns lead to distinct chemical and physical properties that are discernible through various spectroscopic techniques.

Comparative Spectroscopic Analysis

This section will delve into the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the aforementioned compounds.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.

Key Predictive Differences in ¹H NMR:

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

    • For This compound , the strong electron-withdrawing effect of the nitro group at position 1 will significantly deshield the adjacent proton at position 6. The ethyl group at position 2 will have a lesser, shielding effect on its neighboring protons.

    • In 4-Ethyl-1-fluoro-2-nitrobenzene , the nitro group at position 2 will deshield the protons at positions 1 and 3. The ethyl group at position 4 will influence the protons at positions 3 and 5.

  • Aliphatic Region (δ 1.0-3.0 ppm): The ethyl group will typically present as a triplet (for the -CH₃) and a quartet (for the -CH₂-), assuming free rotation and coupling to each other. The chemical shift of the methylene (-CH₂-) protons will be influenced by their proximity to the electron-withdrawing nitro group.

Table 1: Predicted ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (Predicted δ, Multiplicity)Aliphatic Protons (Predicted δ, Multiplicity)
This compound H-3: ~7.2 (dd), H-5: ~7.4 (dd), H-6: ~8.0 (dd)-CH₂-: ~2.8 (q), -CH₃: ~1.3 (t)
4-Ethyl-1-fluoro-2-nitrobenzene H-3: ~7.5 (d), H-5: ~7.3 (dd), H-6: ~7.9 (d)-CH₂-: ~2.7 (q), -CH₃: ~1.2 (t)
2-Ethyl-1-fluoro-4-nitrobenzene H-3: ~7.1 (dd), H-5: ~8.1 (dd), H-6: ~8.2 (d)-CH₂-: ~2.9 (q), -CH₃: ~1.4 (t)

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary slightly.

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro (NO₂), C-F, and aromatic C-H and C=C bonds are key identifiers.

Key Vibrational Frequencies:

  • N-O Stretching (Nitro Group): Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). The exact position can be influenced by the electronic effects of the other substituents.

  • C-F Stretching: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks are observed in the 1400-1600 cm⁻¹ region.

  • C-H Bending (Aromatic): The out-of-plane bending vibrations in the 680-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Ethyl-1-fluoro-2-nitrobenzene2-Ethyl-1-fluoro-4-nitrobenzene
NO₂ Asymmetric Stretch ~1530~1525~1535
NO₂ Symmetric Stretch ~1350~1345~1355
C-F Stretch ~1250~1260~1240
Aromatic C-H Bend ~880, 820~870, 810~890, 830

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the nitrobenzene core, gives rise to characteristic absorption bands. The position (λ_max) and intensity of these bands are sensitive to the substituents on the aromatic ring. The nitro group, being a chromophore, significantly influences the UV-Vis spectrum. The ethyl and fluoro groups act as auxochromes, modifying the absorption of the primary chromophore. Generally, increasing conjugation and the presence of electron-donating groups shift the λ_max to longer wavelengths (a bathochromic or red shift).[4]

Expected Absorption Maxima (λ_max):

  • All three isomers are expected to exhibit strong absorption in the UV region, typically between 250 and 300 nm, due to the π → π* transitions of the nitrobenzene system. Subtle shifts in λ_max will be observed due to the different electronic environments created by the substituent arrangements.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For all three isomers, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₈H₈FNO₂ (169.15 g/mol ).[3][5]

Characteristic Fragmentation Patterns:

The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and subsequent fragmentation of the aromatic ring. The ethyl group can undergo benzylic cleavage to lose a methyl radical (CH₃•), resulting in a fragment at [M-15]⁺.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

References

A Senior Application Scientist's Guide to the Validation of 2-Ethyl-4-fluoro-1-nitrobenzene Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of product safety, efficacy, and reproducibility. 2-Ethyl-4-fluoro-1-nitrobenzene serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity directly influences the yield and impurity profile of the final product. Therefore, a robust, validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. It further presents a comprehensive, step-by-step protocol for the validation of an HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Choosing the Right Tool: Why HPLC Prevails for Purity Analysis

While several analytical techniques can assess chemical purity, HPLC is overwhelmingly the method of choice for non-volatile and thermally stable compounds like this compound. The decision to select HPLC is not arbitrary; it is based on a careful consideration of the analyte's physicochemical properties and the specific requirements of a quantitative purity assessment.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical method hinges on a trade-off between resolution, sensitivity, applicability, and the nature of the information required.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5][6]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Excellent for a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes.[7]Primarily used for structural elucidation and confirmation. Quantitative for major components but less sensitive for trace impurities.
Resolution High to excellent, capable of separating structurally similar impurities and isomers.Very high for volatile compounds.Generally lower for complex mixtures unless high-field instruments are used.
Quantitation Highly accurate and precise for quantifying impurities at levels below 0.1%.Accurate with proper calibration, but can be affected by sample matrix and analyte thermal stability.Quantitative NMR (qNMR) is possible but often requires specialized methods and is less sensitive than HPLC for trace analysis.
Justification for this compound Optimal Choice. The compound is non-volatile, possesses a strong UV chromophore (nitrobenzene group), and potential impurities are likely to be structurally similar, requiring high resolving power.Viable but with Caveats. While the analyte is likely thermally stable, high temperatures in the GC inlet could potentially degrade certain impurities, leading to an inaccurate purity profile.[8]Complementary, Not Primary. Excellent for confirming the structure of the main component but lacks the sensitivity to detect and quantify the low-level impurities critical for pharmaceutical applications.[9]

As the table illustrates, HPLC provides the best combination of resolution, sensitivity, and quantitative accuracy for the routine quality control of this compound.

The Blueprint for Trust: Validating the HPLC Method

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[10][11] Following the ICH Q2(R2) guidelines, a validation protocol must be established before initiating studies, defining the performance characteristics and acceptance criteria.[4][12]

Recommended HPLC Method Parameters (Starting Point)

The following parameters provide a robust starting point for method development and subsequent validation. The causality is rooted in the analyte's structure: a moderately polar aromatic compound.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring and ethyl group, ensuring good retention and separation from more polar or nonpolar impurities.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)A simple isocratic method is often sufficient for purity analysis, offering robustness and reproducibility. Acetonitrile provides good peak shape for aromatic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Detection UV at 254 nmThe nitroaromatic moiety of the analyte provides strong UV absorbance, making UV detection highly sensitive for this compound and related impurities.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.
Visualizing the Validation Workflow

The entire validation process can be mapped as a logical sequence of steps, from planning to final reporting.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Implementation P0 Define Analytical Target Profile (ATP) P1 Develop & Optimize HPLC Method P0->P1 P2 Write Validation Protocol (Define parameters & acceptance criteria) P1->P2 E1 Specificity (Forced degradation, impurity spiking) P2->E1 Execute Protocol E2 Linearity & Range E1->E2 E3 Accuracy (Recovery studies) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ (Signal-to-Noise or Slope method) E4->E5 E6 Robustness (Varying flow, temp, mobile phase) E5->E6 R1 Analyze Data vs. Acceptance Criteria E6->R1 Compile Results R2 Generate Validation Report R1->R2 R3 Implement Method for Routine QC R2->R3

Caption: A flowchart of the HPLC method validation process.

Experimental Protocol: A Step-by-Step Validation Guide

This section provides a detailed, self-validating protocol for the purity determination of this compound. All validation parameters must meet the pre-defined acceptance criteria outlined in the validation protocol.

System Suitability

Causality: Before any sample analysis, the chromatographic system's fitness must be confirmed. This ensures that the equipment is performing correctly on that day.[5][13]

  • Procedure:

    • Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the performance characteristics.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Specificity

Causality: This is the most critical validation parameter for a purity method. It proves the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or starting materials.[14][15]

  • Procedure:

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analyze the stressed samples alongside an unstressed sample.

    • The method should resolve the main peak from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

  • Acceptance Criteria:

    • The main analyte peak should be resolved from all impurity and degradant peaks (Resolution > 2.0).

    • The peak purity index should be greater than a set threshold (e.g., > 0.999), indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range. This is essential for accurate quantitation of both the main component and any impurities.[10][14]

  • Procedure:

    • Prepare a series of at least five standard solutions covering the expected range (e.g., from the Limit of Quantitation (LOQ) up to 120% of the assay concentration).[4][16]

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Accuracy

Causality: Accuracy confirms the closeness of the test results to the true value. It is typically determined by recovery studies.

  • Procedure:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with known amounts of pure this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% - 102.0% at each concentration level.

Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels: repeatability and intermediate precision.[14]

  • Procedure:

    • Repeatability (Intra-day): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD for Repeatability: ≤ 1.0%

    • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria:

    • The LOQ must be validated for precision and accuracy. The %RSD for precision at the LOQ should typically be ≤ 10%.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 5 °C)

      • Mobile Phase Composition (e.g., ± 2% absolute for acetonitrile)

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria:

    • All system suitability parameters must pass under all varied conditions.

    • Retention times and peak areas should not significantly change, demonstrating the method is reliable.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriterionStatus
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.45%≤ 1.0%Pass
Precision (Intermediate %RSD) 0.82%≤ 2.0%Pass
LOQ 0.05 µg/mLVerifiedPass
Robustness No significant impact on resultsSystem suitability metPass

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, reproducible, and robust tool for quality control. For a critical intermediate like this compound, High-Performance Liquid Chromatography stands as the superior technique for purity assessment due to its high resolution and quantitative accuracy.

By meticulously following a validation protocol grounded in ICH and FDA guidelines, laboratories can ensure that their purity data is trustworthy and defensible. The experimental framework provided in this guide—encompassing specificity, linearity, accuracy, precision, and robustness—establishes a self-validating system that guarantees the method is fit for its intended purpose: safeguarding the quality of materials that are foundational to the development of safe and effective end-products.

References

A Comparative Guide to the Reactivity of 2-Ethyl-4-fluoro-1-nitrobenzene and 4-Ethyl-2-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted nitroaromatics are pivotal intermediates. Their utility stems from the versatile chemistry of the nitro group and the activation it provides for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of two structurally similar yet electronically and sterically distinct isomers: 2-Ethyl-4-fluoro-1-nitrobenzene (Isomer A) and 4-Ethyl-2-fluoronitrobenzene (Isomer B). Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.[1][2]

This analysis will dissect the electronic and steric contributions of each substituent to predict and explain the reactivity of these isomers in key transformations, including nucleophilic aromatic substitution and nitro group reduction. All mechanistic claims are supported by established principles of physical organic chemistry.

Molecular Structures and Properties

A foundational understanding begins with the distinct arrangement of substituents on the benzene ring for each isomer.

Caption: Molecular structures of the two isomers under comparison.

PropertyThis compound (Isomer A)4-Ethyl-2-fluoronitrobenzene (Isomer B)
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂
Molecular Weight 169.15 g/mol [3]169.15 g/mol [4]
CAS Number 1089279-29-7[3][5]1357252-94-8[1][6]
Appearance Not specifiedYellow oil[1]

Comparative Reactivity Analysis: A Tale of Two Isomers

The reactivity of these molecules is dictated by the interplay of three key substituents: the powerful electron-withdrawing nitro group, the inductively withdrawing but resonance-donating fluoro group, and the electron-donating ethyl group.[7][8]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most important reaction for these substrates, where the fluorine atom acts as a leaving group, facilitated by the presence of the electron-withdrawing nitro group.[9] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.[10]

  • Isomer A (this compound): The nitro group is para to the fluorine leaving group. This positioning allows for maximal stabilization of the Meisenheimer intermediate through resonance, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group.[10][11] However, the ethyl group is positioned ortho to the site of nucleophilic attack, potentially introducing steric hindrance that could impede the approach of the nucleophile.[7]

  • Isomer B (4-Ethyl-2-fluoronitrobenzene): The nitro group is ortho to the fluorine leaving group. This proximity also provides excellent stabilization of the intermediate. The strong, distance-dependent inductive (-I) effect of the nitro group is more pronounced from the ortho position than the para position, which can lead to a faster reaction rate.[11] The ethyl group is para to the reaction site, minimizing direct steric hindrance to the incoming nucleophile.

Causality and Prediction:

The rate of SNAr is a balance between electronic activation and steric hindrance.

  • Electronic Activation: Both isomers are strongly activated for SNAr. While para-nitro activation is potent due to resonance, the combination of resonance and a powerful short-range inductive effect often makes ortho-nitro activation even stronger.[11][12]

  • Steric Hindrance: Isomer A suffers from steric hindrance from the adjacent ethyl group, which can raise the activation energy for the formation of the Meisenheimer complex. Isomer B is sterically less encumbered at the reaction center.

SNAr_Mechanism cluster_A Isomer A: para-Nitro Activation cluster_B Isomer B: ortho-Nitro Activation A_Start 2-Ethyl-4-fluoro- 1-nitrobenzene + Nu⁻ A_TS Meisenheimer Complex (Charge delocalized to para-NO₂) Sterically Hindered A_Start->A_TS Slower, higher Eₐ A_End Product A_TS->A_End - F⁻ B_Start 4-Ethyl-2-fluoro- nitrobenzene + Nu⁻ B_TS Meisenheimer Complex (Charge delocalized to ortho-NO₂) Sterically Accessible B_Start->B_TS Faster, lower Eₐ B_End Product B_TS->B_End - F⁻

Caption: Comparative SNAr reaction pathways for the two isomers.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation, typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl).[13][14]

  • Isomer A (this compound): The nitro group is flanked by an ethyl group in the ortho position. This steric bulk can hinder the approach of the nitro group to the surface of a heterogeneous catalyst or solvation by reagents, potentially slowing the rate of reduction. In cases of multiple nitro groups, the least hindered one is typically reduced preferentially.

  • Isomer B (4-Ethyl-2-fluoronitrobenzene): The nitro group is sterically unencumbered, with only a hydrogen atom and a fluorine atom as its ortho neighbors. This accessibility should allow for a more facile reduction compared to Isomer A.

Electrophilic Aromatic Substitution (EAS)

Both isomers are generally deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the nitro and fluoro groups.[8][15] The activating, ortho/para-directing ethyl group is in opposition to the deactivating groups.[16][17] Therefore, EAS reactions on these substrates are expected to be sluggish and require harsh conditions. Predicting the regioselectivity is complex, but the dominant directing influence will likely be the activating ethyl group, tempered by the deactivating effects of the other substituents. Given the low reactivity, this class of reaction is less synthetically relevant for these particular substrates compared to SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general, self-validating method for comparing the reactivity of the two isomers in a representative SNAr reaction with a common nucleophile, such as morpholine.

Objective: To determine the relative reaction rates of Isomer A and Isomer B with morpholine by monitoring reactant consumption via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over time.

Materials:

  • This compound (Isomer A)

  • 4-Ethyl-2-fluoronitrobenzene (Isomer B)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Workflow Diagram:

Workflow start Setup Two Parallel Reactions (One for each isomer) dissolve Dissolve Substrate (1 mmol) and K₂CO₃ (1.5 mmol) in DMSO (5 mL) start->dissolve add_nuc Add Morpholine (1.1 mmol) dissolve->add_nuc heat Heat to 80°C with Stirring add_nuc->heat monitor Monitor Reaction Progress (TLC/HPLC at t=0, 1, 2, 4 hr) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Crude Product (¹H NMR, LC-MS) concentrate->analyze

Caption: General workflow for the comparative SNAr experiment.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, charge Isomer A (169 mg, 1.0 mmol) into one and Isomer B (169 mg, 1.0 mmol) into the other.

  • Addition of Base and Solvent: To each flask, add potassium carbonate (207 mg, 1.5 mmol) and anhydrous DMSO (5 mL). Stir the suspension for 5 minutes. Causality: K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion.

  • Initiation: Add morpholine (96 µL, 1.1 mmol) to each flask. Take an immediate sample (t=0) from each reaction for analysis.

  • Heating and Monitoring: Place both flasks in a preheated oil bath at 80°C. Monitor the reactions simultaneously by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours). Analyze the aliquots by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material spot and the appearance of the product spot. Self-Validation: Running the reactions in parallel under identical conditions ensures a direct and valid comparison of their intrinsic reactivity.

  • Work-up: After the reaction has reached completion (or after a set time), cool the flasks to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to confirm product formation and assess purity. The relative consumption of starting material at each time point will provide a semi-quantitative measure of reactivity.

Summary and Outlook

This guide establishes a clear hierarchy of reactivity between this compound and 4-Ethyl-2-fluoronitrobenzene based on fundamental organic chemistry principles.

Reaction TypeMore Reactive IsomerRationale
Nucleophilic Aromatic Substitution 4-Ethyl-2-fluoronitrobenzene (B) Stronger ortho-nitro activation and lower steric hindrance at the reaction site.[11]
Nitro Group Reduction 4-Ethyl-2-fluoronitrobenzene (B) Less steric hindrance around the nitro group allows for easier access by reagents/catalysts.[18]

For drug development professionals and synthetic chemists, this analysis dictates strategic choices. If the goal is a rapid and efficient nucleophilic substitution at the fluorine position, 4-Ethyl-2-fluoronitrobenzene (Isomer B) is the superior substrate. If a subsequent reduction of the nitro group is planned, Isomer B again holds an advantage. Conversely, the steric hindrance in This compound (Isomer A) could be leveraged for selective reactions where the accessibility of the nitro or ethyl group is a controlling factor. This guide provides the foundational logic for making such informed decisions in complex synthetic design.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise chemical identity and purity of synthetic intermediates are paramount. 2-Ethyl-4-fluoro-1-nitrobenzene, a key building block, is no exception. Its utility is intrinsically linked to its isomeric purity, as the presence of positional isomers can drastically alter reaction pathways, impact final product efficacy, and introduce unforeseen toxicological profiles. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the critical task of quantifying the isomeric purity of this compound, grounded in established analytical principles and supported by detailed experimental protocols.

The Imperative of Isomeric Purity

The synthesis of this compound, typically involving the nitration of 4-fluoroethylbenzene, is susceptible to the formation of several positional isomers. The directing effects of the ethyl (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, combined with the strong electrophilic nature of the nitronium ion (NO₂⁺), can lead to a mixture of products.[1][2][3] The primary isomers of concern include:

  • This compound (Target Analyte)

  • 3-Ethyl-4-fluoro-1-nitrobenzene

  • 2-Ethyl-5-fluoro-1-nitrobenzene

  • 4-Ethyl-2-fluoro-1-nitrobenzene

Each isomer possesses the same molecular weight and formula (C₈H₈FNO₂), making their separation and quantification a non-trivial analytical challenge. The choice of analytical methodology is therefore critical for ensuring the quality and consistency of this vital chemical intermediate.

Comparative Analysis: GC vs. HPLC

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of small organic molecules. However, their suitability for separating the positional isomers of this compound hinges on the specific principles of separation each employs.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent choice for volatile and semi-volatile compounds that are thermally stable. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: The key to separating positional isomers by GC lies in selecting a stationary phase that can exploit subtle differences in their polarity and molecular shape. While non-polar phases separate based on boiling points (which are often very similar for isomers), a column with intermediate to high polarity is required. A stationary phase containing phenyl or cyanopropyl functional groups can induce dipole-dipole or π-π interactions with the nitroaromatic ring, enhancing selectivity.[4][5] For instance, a 50% phenyl-methylpolysiloxane phase offers a good balance of polarity to resolve isomers of substituted benzenes.[6][7]

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It provides a response that is proportional to the mass of carbon, making it ideal for purity analysis where the response factors for isomers can be assumed to be very similar, allowing for accurate area percentage calculations without the need for individual isomer standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For nitroaromatic compounds, reversed-phase (RP) HPLC is the most common approach.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. Since positional isomers have very similar hydrophobicities, a C18 column may not provide adequate resolution.[8] Stationary phases with alternative selectivities are preferable. A Pentafluorophenyl (PFP) or a Phenyl-Hexyl column offers different separation mechanisms, including π-π, dipole-dipole, and ion-dipole interactions, which are highly effective for separating aromatic positional isomers.[9] The electron-rich phenyl ring and the electron-withdrawing nitro and fluoro groups of the analytes can engage in these secondary interactions, leading to successful separation.

  • UV Detection: Nitroaromatic compounds possess strong chromophores, making them ideal for UV detection.[10][11] By monitoring at an absorbance maximum (e.g., around 254 nm), high sensitivity can be achieved. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to confirm peak identity and purity.

Performance Data Summary

The following table summarizes the expected performance characteristics of optimized GC-FID and HPLC-UV methods for the analysis of this compound isomeric purity.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Partitioning based on volatility and polarity in a gaseous mobile phase.Partitioning based on polarity and specific interactions in a liquid mobile phase.
Typical Column 50% Phenyl-methylpolysiloxane (e.g., DB-17, SPB-50)Pentafluorophenyl (PFP) or Phenyl-Hexyl
Resolution Excellent for volatile isomers with sufficient polarity differences.Excellent for isomers with differences in aromatic interactions.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.
Sensitivity (LOD) ~10-100 ng/mL~1-10 ng/mL
Robustness High; less prone to matrix effects than HPLC.High; mobile phase composition is critical for reproducibility.
Solvent Usage Minimal (only for sample preparation).Significant (mobile phase consumption).

Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability tests (SST) as mandated by guidelines such as USP <621> and ICH Q2(R1).[8][12]

Protocol 1: Isomeric Purity by GC-FID

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with acetone.
  • Prepare a control sample spiked with known or suspected isomeric impurities at a concentration of 0.1% relative to the main component to verify resolution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent with FID.
  • Column: Agilent DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector: Split/splitless inlet, 250 °C, split ratio 50:1.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 220 °C, hold for 5 min.
  • Detector: FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.

3. System Suitability Test (SST):

  • Inject the spiked control sample six times.
  • The resolution between this compound and the closest eluting isomer must be ≥ 1.5.
  • The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

4. Data Analysis:

  • Integrate all peaks in the chromatogram of the sample solution.
  • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Protocol 2: Isomeric Purity by HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with mobile phase.
  • Prepare a control sample spiked with known or suspected isomeric impurities at a concentration of 0.1% relative to the main component.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent with a PDA detector.
  • Column: Phenomenex Kinetex PFP, 100 Å, 150 x 4.6 mm, 2.6 µm.
  • Mobile Phase: 60:40 Acetonitrile:Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection: UV at 254 nm.

3. System Suitability Test (SST):

  • Inject the spiked control sample six times.
  • The resolution between this compound and the closest eluting isomer must be ≥ 1.5.
  • The tailing factor for the main component peak must be ≤ 2.0.
  • The RSD for the peak area of the main component must be ≤ 2.0%.

4. Data Analysis:

  • Integrate all peaks in the chromatogram of the sample solution.
  • Calculate the percentage of each impurity using the area normalization method as described for the GC method.

Visualization of Method Selection and Workflow

The following diagrams illustrate the logical flow of selecting an appropriate analytical method and the general workflow for purity analysis.

MethodSelection Analyte 2-Ethyl-4-fluoro- 1-nitrobenzene Properties Thermally Stable? Volatile? Analyte->Properties Yes Yes Properties->Yes No No Properties->No GC Gas Chromatography (GC) Yes->GC HPLC High-Performance Liquid Chromatography (HPLC) No->HPLC

Caption: Decision tree for initial method selection.

PurityAnalysisWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Analysis Sample Analysis SST->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area %) Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for isomeric purity analysis.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are highly capable and validatable methods for determining the isomeric purity of this compound.

  • GC-FID is recommended when a robust, high-throughput method is required and when the primary concern is separating isomers with slightly different boiling points and polarities. Its lower solvent consumption also makes it a more environmentally friendly option.

  • HPLC-UV , particularly with a PFP or Phenyl-Hexyl column, is the preferred method when maximum resolution of structurally similar aromatic isomers is necessary. It often provides higher sensitivity and is indispensable for compounds that may be thermally labile.

The choice between these two techniques should be guided by the specific requirements of the analysis, available instrumentation, and the impurity profile of the sample. In a rigorous quality control environment, developing and validating both methods can provide orthogonal approaches, leading to a more comprehensive and trustworthy assessment of isomeric purity.

References

A Senior Application Scientist's Guide to the Catalytic Hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Importance of 2-Ethyl-4-fluoroaniline

In the landscape of modern pharmaceutical and agrochemical development, fluorinated aromatic amines serve as indispensable building blocks. 2-Ethyl-4-fluoroaniline, the target molecule derived from the hydrogenation of 2-Ethyl-4-fluoro-1-nitrobenzene, is a key intermediate prized for its utility in constructing complex active ingredients.[1] The strategic placement of the ethyl and fluoro groups allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.

The conversion of the nitroaromatic precursor to the desired aniline is most efficiently and cleanly achieved through catalytic hydrogenation. This method stands in stark contrast to older, stoichiometric reduction techniques (e.g., metal-acid systems), offering higher yields, easier product isolation, and a significantly improved environmental profile. However, the presence of a halogen substituent—in this case, fluorine—introduces a critical challenge: the potential for hydrodehalogenation, an undesirable side reaction that cleaves the carbon-fluorine bond.

This guide provides an in-depth comparison of the primary catalytic systems used for this transformation. We will dissect the performance of palladium, platinum, Raney Nickel, and rhodium catalysts, grounding our analysis in mechanistic principles and supporting experimental data from analogous systems to inform catalyst selection and process optimization.

The Reaction: A Balancing Act Between Reduction and Dehalogenation

The core transformation is the reduction of a nitro group to an amine using molecular hydrogen. This process occurs on the surface of a heterogeneous catalyst and is generally understood to proceed through several intermediates, as depicted below.

G cluster_main General Hydrogenation Pathway Start This compound (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +H₂ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +H₂ End 2-Ethyl-4-fluoroaniline (R-NH₂) Intermediate2->End +H₂

Caption: Generalized pathway for the reduction of a nitroaromatic compound.

The primary objective is to drive this reaction to completion with near-perfect selectivity. However, the catalyst that activates H₂ for the reduction of the nitro group can also facilitate the cleavage of the C-F bond, a process known as hydrodehalogenation. This leads to the formation of 2-ethylaniline, an impurity that is often difficult to separate from the desired product.

G cluster_pathways Catalytic Pathways Start This compound Desired Selective Hydrogenation (Desired Pathway) Start->Desired Undesired Hydrodehalogenation (Side Reaction) Start->Undesired Product_Desired 2-Ethyl-4-fluoroaniline Desired->Product_Desired Product_Undesired 2-Ethylaniline Undesired->Product_Undesired

Caption: Competing reaction pathways in the hydrogenation of the target substrate.

The choice of catalyst, support, and reaction conditions is therefore paramount in tipping the kinetic balance decisively in favor of selective nitro reduction.

Comparative Analysis of Catalytic Systems

The efficiency and selectivity of the hydrogenation of halogenated nitroaromatics are profoundly influenced by the nature of the active metal. We will now compare the most common industrial catalysts.

Palladium (Pd) Catalysts

Palladium, typically supported on activated carbon (Pd/C), is renowned for its high catalytic activity in hydrogenation reactions.[2] It often facilitates rapid reactions under mild conditions (low temperature and pressure).[3] However, this high activity can be a double-edged sword. Palladium's strong affinity for activating C-X bonds (where X is a halogen) makes it prone to causing hydrodehalogenation, particularly with more labile halogens like chlorine and bromine. While the C-F bond is stronger, the risk is not negligible, especially under forcing conditions.

To mitigate this, researchers have developed modified Pd/C catalysts. Co-modification with species like triphenylphosphine (PPh₃) and sodium vanadate (NaVO₃) can electronically and sterically tune the catalyst surface, suppressing the pathways that lead to dehalogenation while preserving high activity for nitro reduction.

Platinum (Pt) Catalysts

Platinum catalysts, most commonly Pt/C, are frequently the preferred choice for the selective hydrogenation of halogenated nitroaromatics.[4] Platinum generally exhibits a lower propensity for hydrodehalogenation compared to palladium, offering a wider operational window to achieve high selectivity.[5][6] The improved selectivity is attributed to a different adsorption geometry of the substrate on the platinum surface, which favors the reduction of the nitro group over the cleavage of the C-X bond.

Further enhancements in selectivity have been achieved by modifying Pt catalysts. For instance, sulfur-modified Pt/C is intentionally "poisoned" to temper its activity, which significantly inhibits dehalogenation.[5] Similarly, bimetallic catalysts like Pt-V/C have demonstrated excellent performance in suppressing side reactions.[7]

Raney® Nickel (Ra-Ni)

Developed by Murray Raney, this high-surface-area nickel catalyst is a cost-effective and highly active alternative to precious metal catalysts.[8][9] It is effective for the reduction of a wide range of functional groups, including nitro compounds.[10] However, standard Raney Nickel can be aggressive and may lead to significant hydrodehalogenation, especially at elevated temperatures.[11]

For sensitive substrates like halogenated nitroaromatics, modified Raney-type catalysts are often required. A notable example is a molybdenum-doped Raney Nickel catalyst, which has shown high activity and selectivity for the hydrogenation of halonitroaromatic compounds with very low levels of hydrodehalogenation.[12] Careful control of reaction temperature and pressure is crucial when using nickel-based systems to maintain selectivity.[11]

Rhodium (Rh) Catalysts

Rhodium is arguably the most powerful hydrogenation catalyst among the platinum group metals, capable of reducing even highly stable aromatic rings.[13] Its high activity allows reactions to be conducted under very mild conditions (e.g., room temperature), which is a key strategy to minimize hydrodehalogenation.[14] Supported rhodium complexes have been successfully used for the selective hydrogenation of halonitroarenes, yielding the corresponding haloanilines in high yields.[14] While highly effective, the significantly higher cost of rhodium often reserves its use for particularly challenging transformations or high-value products where exceptional selectivity is non-negotiable.

Data Summary: A Comparative Overview

Catalyst SystemTypical SubstrateTemp. (°C)Pressure (bar)Typical Yield / SelectivityKey Insights & Reference
10% Pd/C 3,5-dichloro-4-fluoronitrobenzene60-12010-40High Yield (>95%)Highly active but requires careful condition control to avoid dehalogenation.[15]
5% Pt/C 3-chloro-4-fluoronitrobenzene~80~15>99.5% PurityGenerally higher selectivity than Pd/C, a reliable choice for halogenated substrates.[16]
Pt-V/C 1-iodo-4-nitrobenzeneRT~1>99% SelectivityModifiers like Vanadium significantly suppress dehalogenation, even with labile halogens.[7]
Raney-Ni (Mo-doped) 3-chloro-4-fluoronitrobenzene6018High Activity & SelectivityMolybdenum doping is critical for preventing hydrodehalogenation with Ni catalysts.[12]
Supported Rh p-halonitrobenzenesRT2085-98% YieldExceptionally active under mild conditions, minimizing side reactions. High cost is a factor.[14]

Experimental Protocol: Hydrogenation using 5% Platinum on Carbon (Pt/C)

This protocol describes a representative lab-scale procedure for the hydrogenation of a halogenated nitroaromatic, adapted from established methods for similar substrates.[16] It is designed as a self-validating system where reaction progress can be monitored by hydrogen uptake.

I. Materials & Equipment
  • Substrate: this compound

  • Catalyst: 5% Platinum on Carbon (Pt/C), 50% water wet

  • Solvent: Methanol (MeOH), reagent grade

  • Gases: High-purity hydrogen (H₂) and nitrogen (N₂)

  • Equipment:

    • Parr-type pressure reactor or similar autoclave equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature control.

    • Filtration apparatus (e.g., Büchner funnel with Celite® or a similar filter aid).

    • Rotary evaporator.

II. Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Reactor Setup (Substrate + Solvent) B 2. Inerting (Purge with N₂) A->B C 3. Catalyst Addition (Add Pt/C Slurry) B->C D 4. Hydrogenation (Pressurize with H₂, Heat & Stir) C->D E 5. Reaction Monitoring (H₂ Uptake Ceases) D->E F 6. Cooldown & Venting (Cool, Vent H₂, Purge N₂) E->F G 7. Catalyst Filtration (Filter through Celite®) F->G H 8. Product Isolation (Solvent Evaporation) G->H I 9. Purification (e.g., Vacuum Distillation) H->I

Caption: High-level workflow for the catalytic hydrogenation experiment.

III. Step-by-Step Procedure
  • Reactor Charging: Charge the pressure reactor with this compound and methanol. A typical substrate-to-solvent ratio is approximately 1:5 to 1:10 (w/v).

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst. The typical substrate-to-catalyst mass ratio ranges from 200:1 to 400:1 (dry weight basis).[16] For a 50% wet catalyst, use double the calculated mass.

  • Hydrogenation: Seal the reactor again. Begin stirring and pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 bar). Heat the mixture to the target temperature (e.g., 60-80°C).[16]

  • Reaction Monitoring: The reaction is exothermic. Monitor the reactor temperature and pressure. The reaction is typically considered complete when hydrogen uptake ceases, as observed on the pressure gauge of the H₂ supply tank. This may take anywhere from 2 to 10 hours depending on the scale and specific conditions.[16]

  • Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.

    • Open the reactor and filter the mixture through a pad of Celite® to remove the Pt/C catalyst. CAUTION: Spent hydrogenation catalysts can be pyrophoric upon exposure to air. Do not allow the filter cake to dry out. Keep it wet with solvent (methanol) or water and handle it appropriately for disposal.

  • Isolation & Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the methanol using a rotary evaporator.

    • The resulting crude 2-Ethyl-4-fluoroaniline can be purified further, typically by vacuum distillation, to achieve high purity (>99.5%).[16]

Conclusion and Recommendations

The selective hydrogenation of this compound is a critical transformation that demands careful catalyst selection to maximize yield and purity.

  • For Highest Selectivity: Platinum on carbon (Pt/C) stands out as the most reliable and balanced choice, offering excellent selectivity against hydrodehalogenation under a broad range of conditions.[4][16] For exceptionally difficult cases or when cost is no object, a Rhodium-based catalyst provides maximum activity at mild temperatures.[14]

  • For High Activity & Cost-Effectiveness: Palladium on carbon (Pd/C) is a viable, highly active option, but requires stringent process control or modification to prevent dehalogenation. Molybdenum-doped Raney Nickel presents a compelling non-precious metal alternative, combining low cost with good performance, provided the catalyst is properly prepared and utilized.[12]

Ultimately, the optimal catalyst is dictated by the specific project requirements, balancing the cost of the catalyst against the required purity of the final product, the available equipment, and the scale of the synthesis.

References

A Comparative Analysis of Experimental and Predicted Properties of 2-Ethyl-4-fluoro-1-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides a detailed comparison of the experimentally-derived properties of molecules structurally related to 2-Ethyl-4-fluoro-1-nitrobenzene and the computationally predicted properties of the molecule itself. Due to a lack of available experimental data for this compound, this guide utilizes data from closely related analogs to provide a reasonable estimation of its expected physicochemical characteristics. This approach, born out of necessity, highlights the critical role of in silico prediction in modern chemical research, especially when dealing with novel or uncharacterized molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to predict and experimentally determine key molecular properties. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and trustworthiness.

The Subject of Our Investigation: this compound

This compound is an aromatic compound with the chemical formula C₈H₈FNO₂. Its structure, featuring a nitro group, a fluorine atom, and an ethyl group on a benzene ring, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The interplay of these functional groups is expected to significantly influence its electronic properties, reactivity, and ultimately, its biological activity.

A Note on Data Availability

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental characterization of this compound. To address this, we will employ a comparative approach, leveraging experimental data from two structurally similar compounds: 2-ethylnitrobenzene and 4-fluoronitrobenzene . This will allow us to establish a scientifically grounded baseline for the expected properties of our target molecule. We will compare these "proxy" experimental values with a range of computationally predicted properties for this compound.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the predicted properties of this compound alongside the experimental data for our chosen analogs. This allows for a direct comparison and provides a framework for understanding the potential properties of the target molecule.

PropertyPredicted (this compound)Experimental (2-Ethylnitrobenzene)Experimental (4-Fluoronitrobenzene)
Molecular Weight ( g/mol ) 169.15[2]151.16[3]141.10[4]
Melting Point (°C) Prediction tools did not yield a reliable value-13 to -10[5][6][7]21-27[4][8][9][10][11]
Boiling Point (°C) Prediction tools did not yield a reliable value172-174 (at 18 mmHg)[5][6][7]205-216[1][4][8][9]
logP (Octanol-Water Partition Coefficient) 2.7[2]2.68[12]1.85[11]

Discussion of Physicochemical Properties:

The predicted molecular weight of this compound is, as expected, higher than its analogs due to the presence of all three substituents. The melting and boiling points of the analogs provide a range of expected values. The presence of the polar nitro group and the electronegative fluorine atom in 4-fluoronitrobenzene contributes to its higher melting and boiling points compared to the less polar 2-ethylnitrobenzene. It is reasonable to hypothesize that the melting and boiling points of this compound will fall within or slightly above the range of 4-fluoronitrobenzene due to its increased molecular weight and polarity.

The predicted logP value of 2.7 for our target molecule suggests it is more lipophilic than 4-fluoronitrobenzene but similar to 2-ethylnitrobenzene. This is a crucial parameter in drug design, as it influences a molecule's ability to cross cell membranes.

Spectroscopic Properties: Unveiling the Molecular Fingerprint

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about a molecule's structure and bonding. In the absence of experimental spectra for this compound, we will rely on predicted spectra and compare them to the experimental spectra of our analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum of this compound:

Online prediction tools suggest the following approximate chemical shifts (ppm) for the protons in this compound:

  • Aromatic Protons:

    • Proton ortho to nitro group: ~8.0-8.2 ppm

    • Proton ortho to fluorine group: ~7.2-7.4 ppm

    • Proton meta to both nitro and fluorine groups: ~7.5-7.7 ppm

  • Ethyl Group Protons:

    • -CH₂- (quartet): ~2.8-3.0 ppm

    • -CH₃ (triplet): ~1.2-1.4 ppm

Experimental ¹H NMR of Analogs:

  • 2-Ethylnitrobenzene: The aromatic protons typically appear in the range of 7.2-8.1 ppm, with the protons ortho to the nitro group being the most deshielded. The ethyl group protons show a quartet around 2.8 ppm and a triplet around 1.3 ppm.[3][13]

  • 4-Fluoronitrobenzene: The aromatic protons appear as two multiplets in the regions of 7.2-7.4 ppm and 8.2-8.3 ppm, showing characteristic splitting due to fluorine-proton coupling.[2][11][14]

Predicted ¹³C NMR Spectrum of this compound:

Predicted chemical shifts for the carbon atoms are approximately:

  • Carbons attached to nitro and fluorine groups: ~140-165 ppm

  • Other aromatic carbons: ~115-135 ppm

  • Ethyl group carbons: -CH₂- (~25 ppm), -CH₃ (~15 ppm)

Experimental ¹³C NMR of Analogs:

  • 2-Ethylnitrobenzene: The carbon attached to the nitro group is significantly deshielded (~149 ppm). The other aromatic carbons appear between 123-134 ppm. The ethyl carbons are found at ~25 ppm and ~15 ppm.[3]

  • 4-Fluoronitrobenzene: The carbon attached to fluorine shows a large C-F coupling constant and appears around 165 ppm. The carbon attached to the nitro group is at ~142 ppm.[11]

Infrared (IR) Spectroscopy

Predicted IR Spectrum of this compound:

Key predicted absorption bands (cm⁻¹) are:

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch (ethyl group): ~2850-2970 cm⁻¹

  • N-O asymmetric stretch (nitro group): ~1520-1560 cm⁻¹

  • N-O symmetric stretch (nitro group): ~1340-1360 cm⁻¹

  • C-F stretch: ~1100-1250 cm⁻¹

  • Aromatic C=C stretch: ~1450-1600 cm⁻¹

Experimental IR Spectra of Analogs:

  • 2-Ethylnitrobenzene: Shows characteristic strong absorptions for the nitro group at ~1525 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Aromatic and aliphatic C-H stretches are also present.[3][15]

  • 4-Fluoronitrobenzene: Exhibits strong nitro group bands around 1520 cm⁻¹ and 1350 cm⁻¹, along with a strong C-F stretching band in the 1100-1250 cm⁻¹ region.[16]

Experimental Protocols: A Guide to Characterization

The following are standard, detailed protocols for the experimental determination of the physicochemical and spectroscopic properties discussed above. These methods represent the gold standard for characterizing a novel compound like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transforms into a liquid at atmospheric pressure. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Clamp and stand

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it in the test tube.

  • Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Acquisition of NMR Spectra

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

Apparatus:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Integrate the proton signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Acquisition of IR Spectrum

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides a "fingerprint."

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., salt plates for liquids, KBr press for solids)

  • Spatula

  • Potassium bromide (KBr) for solid samples

Procedure (for a liquid sample):

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for comparing experimental and predicted properties of a chemical compound.

G cluster_experimental Experimental Workflow cluster_predicted Computational Workflow exp_synthesis Synthesis & Purification exp_mp Melting Point Determination exp_synthesis->exp_mp exp_bp Boiling Point Determination exp_synthesis->exp_bp exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir comparison Comparative Analysis exp_mp->comparison exp_bp->comparison exp_nmr->comparison exp_ir->comparison pred_structure Molecular Structure Input pred_physchem Physicochemical Property Prediction pred_structure->pred_physchem pred_nmr NMR Spectrum Prediction pred_structure->pred_nmr pred_ir IR Spectrum Prediction pred_structure->pred_ir pred_physchem->comparison pred_nmr->comparison pred_ir->comparison guide Publish Comparison Guide comparison->guide caption Workflow for Comparing Experimental and Predicted Properties

References

A Comparative Guide to the Synthetic Arsenal for Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into nitroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make these compounds highly sought-after intermediates.[1] This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for accessing fluorinated nitroaromatics, offering field-proven insights and experimental data to inform your synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

Nucleophilic aromatic substitution (SNAr) stands as a paramount strategy for the synthesis of fluorinated nitroaromatics, predicated on the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring to nucleophilic attack.[1][2]

Mechanistic Rationale: The Meisenheimer Intermediate

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is generally the initial nucleophilic attack on the aromatic ring.[5] The presence of one or more nitro groups is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step.[4][5]

SNAr_Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Fluorine Advantage in SNAr

Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their heavier halogen counterparts. This enhanced reactivity, despite the stronger carbon-fluorine bond, is attributed to the high electronegativity of fluorine, which potently stabilizes the negatively charged Meisenheimer intermediate through its inductive effect.[2][4] This stabilization lowers the activation energy of the rate-determining nucleophilic attack, accelerating the overall reaction.

SubstrateRelative Rate Constant (kF/kX)
1-Fluoro-2,4-dinitrobenzene1
1-Chloro-2,4-dinitrobenzene~10⁻² - 10⁻³
Note: The relative rate can vary depending on the solvent and nucleophile.[2]
Experimental Protocol: Synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene via Fluorodenitration

This protocol exemplifies the SNAr-type displacement of a nitro group by fluoride.

Materials:

  • 3,5-Dinitro-1-(pentafluorosulfanyl)benzene

  • Potassium fluoride (spray-dried)

  • Tetrabutylammonium chloride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of 3,5-dinitro-1-(pentafluorosulfanyl)benzene (1.0 g, 3.2 mmol), spray-dried potassium fluoride (0.75 g, 12.9 mmol), and tetrabutylammonium chloride (0.1 g, 0.36 mmol) in DMSO (10 mL) is heated at 140 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous phase is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[6]

The Balz-Schiemann Reaction: A Classic Transformed

First reported in 1927, the Balz-Schiemann reaction remains a reliable and widely used method for introducing a fluorine atom into an aromatic ring.[7] The reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[8][9] This method is particularly valuable as direct fluorination of aromatic compounds with elemental fluorine is often uncontrollable and hazardous.[8]

Mechanistic Pathway

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) then precipitates the diazonium tetrafluoroborate.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. The mechanism is generally accepted to proceed through an SN1-type pathway involving an aryl cation intermediate.[7][10]

Balz_Schiemann

Modern Innovations

While effective, the traditional Balz-Schiemann reaction can be limited by the need for high temperatures and the potential for explosive decomposition. [7]Modern adaptations have addressed these challenges through:

  • Photochemical initiation: Using visible light to promote the decomposition at lower temperatures. [7][10]* Alternative fluoride sources and counterions: Employing hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can improve yields for certain substrates. [9]* Continuous-flow setups: Enabling safer and more scalable production. [7]

Sandmeyer-Type Reactions for Fluorination

Conceptually similar to the Balz-Schiemann reaction, the Sandmeyer reaction involves the conversion of a diazonium salt to an aryl halide. [11]While classic Sandmeyer reactions typically use copper(I) halides for chlorination and bromination, fluorination via this pathway has been historically challenging due to the disproportionation of copper(I) by fluoride ions. [12]

Copper-Mediated Fluoro-deamination

Recent advancements have led to the development of a copper-mediated fluoro-deamination protocol that functions as a Sandmeyer-type fluorination. This method allows for the direct conversion of anilines to aryl fluorides in a one-pot process. [12][13]

Experimental Protocol: One-Pot Synthesis of 4-Fluoronitrobenzene from 4-Nitroaniline

This protocol illustrates a modern, one-pot approach that combines reduction, diazotization, and fluorination.

Materials:

  • 4-Nitroaniline

  • tert-Butyl nitrite (tBuONO)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • α,α,α-Trifluorotoluene (solvent)

Procedure:

  • To a solution of 4-nitroaniline in α,α,α-trifluorotoluene at 0 °C, add BF₃·OEt₂ followed by the dropwise addition of tBuONO.

  • The reaction mixture is stirred at 0 °C for the specified time.

  • The reaction is quenched, and the product is isolated and purified. [14] Note: This is a generalized procedure based on a one-pot method for haloaromatics. For specific reaction times and workup procedures, refer to the cited literature. [14][15]

Electrophilic Fluorination: A Modern Frontier

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds, utilizing reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. [16]Reagents containing a nitrogen-fluorine (N-F) bond are the most common and have largely replaced more hazardous options like elemental fluorine. [16][17]

Key Reagents and Their Reactivity

Electrophilic_Fluorination

Caption: General scheme for electrophilic fluorination with an N-F reagent.

Application to Nitro Compounds

Electrophilic fluorination can be applied to nitro-containing substrates, often by generating a carbanion intermediate that then attacks the electrophilic fluorine source. [18]

Experimental Protocol: Fluorination of a Nitro-Activated Methylene Group

Materials:

  • Substrate with a nitro-activated methylene group

  • Selectfluor®

  • A suitable base (e.g., potassium tert-butoxide)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the nitro-containing substrate in the chosen solvent, add the base to generate the corresponding carbanion.

  • Add Selectfluor® to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [18]

Comparative Summary of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide/NitroareneNucleophilic Fluoride (e.g., KF, CsF)High yields for activated substrates; often mild conditions. [2]Requires strong electron-withdrawing groups; limited to specific substitution patterns. [3]
Balz-Schiemann Reaction Primary Aromatic AmineNaNO₂, HBF₄, HeatReliable and well-established; good for diverse substitution patterns. [8][9]Often requires high temperatures; potential for explosive intermediates; stoichiometric reagents. [7]
Sandmeyer-Type Fluorination Primary Aromatic AmineNaNO₂, HX, Cu(I) salt, Fluoride sourceOne-pot procedures are possible; avoids isolation of diazonium salts. [12][13]Can have lower yields than Balz-Schiemann; catalyst can be sensitive. [12]
Electrophilic Fluorination Nucleophilic Aromatic/Aliphatic SubstrateN-F Reagents (e.g., Selectfluor®, NFSI)Mild conditions; broad substrate scope; late-stage fluorination is possible. [19][20]Reagents can be expensive; regioselectivity can be an issue for some substrates.

Conclusion

The synthesis of fluorinated nitroaromatics is a dynamic field with a diverse array of methodologies at the disposal of the synthetic chemist. The choice of method is dictated by factors such as the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. While classic methods like the Balz-Schiemann reaction and SNAr remain highly relevant, modern advancements in copper-catalyzed fluoro-deamination and electrophilic fluorination offer milder, and in some cases, more efficient alternatives. A thorough understanding of the mechanistic underpinnings and practical considerations of each approach, as outlined in this guide, is essential for the successful design and execution of synthetic routes to these valuable compounds.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Ethyl-4-fluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that you, the end-user, can manage our chemical products with the utmost safety and regulatory compliance throughout their entire lifecycle. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The procedures outlined here are grounded in established safety principles for halogenated nitroaromatic compounds and are designed to protect both laboratory personnel and the environment.

Hazard Identification and Characterization

Understanding the inherent risks of a compound is the foundational step for its safe handling and disposal. This compound belongs to the class of halogenated nitroaromatic compounds, which are recognized for their potential toxicity and environmental persistence.[2][3] While specific toxicological data for this exact compound is limited, the hazards can be inferred from structurally similar chemicals like 1-fluoro-4-nitrobenzene and other nitro compounds.

The primary concerns are its potential for harm if swallowed, inhaled, or absorbed through the skin, as well as its classification as an environmental hazard.[4][5][6] Nitrobenzene, a related compound, is listed by the EPA as a hazardous waste (F004), underscoring the need for stringent disposal protocols for this entire chemical class.[7][8][9]

Table 1: Chemical and Hazard Profile of this compound and Related Compounds

PropertyData for this compoundInferred GHS Hazard Classification (Based on Analogues)
Chemical Formula C₈H₈FNO₂[1]-
Molecular Weight 169.15 g/mol [1]-
Appearance Varies (Typically liquid or low-melting solid)-
Primary Use Intermediate in pharmaceutical and agrochemical synthesis[1]-
Acute Toxicity Not fully investigatedHarmful if swallowed, inhaled, or in contact with skin (Category 3/4)[4][5][6]
Skin/Eye Irritation Not fully investigatedCauses skin and serious eye irritation (Category 2)[4][6][10]
Organ Toxicity Not fully investigatedMay cause respiratory irritation and damage to organs through prolonged exposure[4][6]
Carcinogenicity Not fully investigatedSuspected of causing cancer (Category 2)[4][6]
Aquatic Hazard Not fully investigatedHarmful to aquatic life with long-lasting effects[4][5]

Immediate Safety Protocols & Spill Management

Before initiating any disposal-related steps, ensure all immediate safety measures are in place. The causality here is simple: you cannot safely dispose of a chemical if you cannot safely handle it.

Personal Protective Equipment (PPE): Handling of this compound or its waste requires a robust barrier to prevent exposure.

  • Gloves: Use chemically resistant gloves, such as nitrile. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat should be worn.[2]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[2][11]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, lifting the eyelids to ensure thorough rinsing.[10][11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[10]

  • Spill Response: Evacuate personnel to a safe area. Remove all sources of ignition.[4][10] Contain the spill using an inert absorbent material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal. Do not allow the material to enter drains or surface water.[4][5][12]

Waste Classification and Segregation: A Critical Step

This is a non-negotiable protocol: All waste containing this compound must be classified and handled as hazardous waste.[13] This includes the pure compound, reaction mixtures, contaminated consumables (e.g., silica gel, filter paper, gloves), and empty containers.

The rationale for this strict classification is rooted in regulations like the Resource Conservation and Recovery Act (RCRA). As a nitroaromatic and halogenated compound, it falls under the umbrella of listed wastes due to its toxicity and persistence.[7][8][14]

Segregation Causality: Proper segregation is essential to prevent dangerous chemical reactions within a waste container.

  • Do Not Mix: Keep this compound waste separate from other waste streams, especially strong oxidizing agents or bases, which are incompatible materials.[4][6]

  • Dedicated Container: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

Step-by-Step Disposal Procedure

The final disposal of this chemical waste must be managed by a licensed and certified hazardous waste disposal contractor.[13] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating this. The following steps outline the process for preparing the waste for pickup.

Step 1: Waste Containment Select a container that is chemically compatible and robust. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is typically appropriate. The container must be in good condition, free of leaks or external contamination.

Step 2: Proper Labeling Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate description of the contents (e.g., "Solid waste contaminated with...", "Solution in Methanol")

  • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date accumulation started

Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • In a well-ventilated location, such as a ventilated cabinet.[4][10]

  • Away from heat, sparks, and open flames.[4][6]

  • Locked up or otherwise secured to prevent unauthorized access.[5][10]

  • Equipped with secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal Contact your institution's EHS department to schedule a pickup by a certified hazardous waste disposal company. Provide them with the full details from your waste label. The standard and required method for the ultimate destruction of nitroaromatic compounds is high-temperature incineration at a licensed facility.[13] This method ensures the complete breakdown of the molecule into less harmful components.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Waste Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal A Waste Generated (e.g., unused reagent, contaminated labware) B Characterize as Hazardous Waste (Nitroaromatic, Halogenated) A->B C Segregate from Incompatible Waste Streams (Oxidizers, Bases) B->C D Select Appropriate Container (Chemically compatible, sealed) C->D E Label Container Accurately ('Hazardous Waste', full chemical name, hazards) D->E F Store in Designated Satellite Accumulation Area (Ventilated, Secure) E->F G Contact EHS for Pickup (Provide waste details) F->G H Transfer to Certified Hazardous Waste Contractor G->H I High-Temperature Incineration (At a licensed facility) H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.